Deleobuvir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIGAHXAJEULY-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235516 | |
| Record name | Deleobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863884-77-9 | |
| Record name | BI 207127 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863884-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deleobuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deleobuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14850 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deleobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELEOBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deleobuvir: A Deep Dive into the Mechanism of a Non-Nucleoside HCV Polymerase Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Deleobuvir (formerly BI 207127), a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Although its clinical development was discontinued, the study of this compound offers valuable insights into the allosteric inhibition of viral polymerases and the challenges of antiviral drug development.
Core Mechanism of Action: Allosteric Inhibition of NS5B Polymerase
This compound is a highly potent and selective inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound is a non-nucleoside inhibitor (NNI) that binds to a distinct allosteric site on the enzyme.[2]
Specifically, this compound binds non-covalently and reversibly to a region within the "thumb" domain of the NS5B polymerase, known as thumb pocket 1 .[1][3] This binding event induces a conformational change in the enzyme, which, although the exact molecular mechanism is not fully elucidated, ultimately inhibits its enzymatic function.[1] This allosteric modulation prevents the polymerase from adopting the active conformation required for RNA synthesis, thereby halting viral replication.
dot
Caption: this compound's allosteric inhibition of HCV NS5B polymerase.
Quantitative Efficacy and Resistance Profile
This compound demonstrated potent antiviral activity against HCV genotype 1 in cell-based replicon assays. However, its efficacy was found to be significantly lower against genotype 1a compared to genotype 1b. This difference in susceptibility, coupled with a low barrier to resistance, were key factors in the cessation of its development.
In Vitro Efficacy and Resistance
| Parameter | Genotype 1a | Genotype 1b | Reference |
| EC50 (Replicon Assay) | 23 nM | 11 nM | [4] |
| P495L Mutant EC50 Fold Change | 47 ± 15 | 640 ± 140 | [5] |
The primary resistance-associated substitution for this compound is located at position P495 in the NS5B thumb domain, with the P495L mutation conferring a significant decrease in sensitivity, particularly for genotype 1b.[4][5]
Clinical Trial Data Overview
Clinical trials, including the SOUND-C2 and SOUND-C3 studies, evaluated this compound in combination with other direct-acting antivirals and ribavirin. While promising results were observed in patients with HCV genotype 1b, the regimen showed poor efficacy in those with genotype 1a.
SOUND-C3 Study: SVR12 Rates in Genotype 1a Patients
| Treatment Arm | Patient Population | SVR12 Rate | Reference |
| Faldaprevir + this compound (800 mg b.i.d.) + Ribavirin | IL28B non-CC | 19% (5/26) | [6] |
| Faldaprevir + this compound (600 mg t.i.d.) + Ribavirin | IL28B non-CC | 8% (2/25) | [6] |
The low sustained virologic response (SVR) rates at 12 weeks post-treatment (SVR12) in genotype 1a patients, largely due to on-treatment virologic breakthrough, ultimately led to the discontinuation of this compound's development.[6]
Experimental Protocols
The characterization of NS5B inhibitors like this compound relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
HCV NS5B Polymerase Activity Assay (Radiolabeled Nucleotide Incorporation)
This biochemical assay directly measures the enzymatic activity of purified NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 µg/mL poly(A) RNA template, and 0.5 µM oligo(U)₁₂ primer.
-
Enzyme and Inhibitor Addition: Add purified recombinant HCV NS5B polymerase to the reaction mixture. For inhibition studies, add varying concentrations of this compound (or other inhibitors) dissolved in DMSO.
-
Initiation of Reaction: Start the reaction by adding a nucleotide mix containing ATP, CTP, GTP, and [³H]-UTP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding an excess of cold EDTA.
-
Quantification: Spot the reaction mixture onto DE81 filter paper and wash with 5% Na₂HPO₄ to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [³H]-UMP is proportional to the polymerase activity.
dot
Caption: Workflow for an HCV NS5B polymerase activity assay.
Luciferase-Based HCV Replicon Assay
This cell-based assay measures the effect of a compound on HCV RNA replication within human hepatoma cells.
Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon containing a luciferase reporter gene into 96-well plates.
-
Compound Addition: Add serial dilutions of this compound (or other test compounds) to the cells. Include appropriate controls (e.g., vehicle control, known inhibitor).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours.
-
Cell Lysis: Aspirate the culture medium and add a lysis buffer to each well.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: The luciferase signal is proportional to the level of HCV replicon RNA. Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.
dot
Caption: Workflow for a luciferase-based HCV replicon assay.
Conclusion
This compound serves as a significant case study in the development of allosteric inhibitors for viral polymerases. Its potent in vitro activity against HCV genotype 1b highlighted the potential of targeting the NS5B thumb pocket 1. However, the challenges of genotype-specific efficacy and the emergence of resistance underscore the complexities of developing broadly effective antiviral therapies. The detailed methodologies and mechanistic understanding gained from the study of this compound continue to inform the design and evaluation of new antiviral agents.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The clinical development of this compound has been discontinued.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of this compound (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short article: Faldaprevir, this compound and ribavirin in IL28B non-CC patients with HCV genotype-1a infection included in the SOUND-C3 phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
Deleobuvir: A Technical Guide for a Non-Nucleoside HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deleobuvir (formerly BI 207127) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase. It binds to an allosteric site known as thumb pocket I, inducing a conformational change that ultimately blocks viral RNA replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and resistance characteristics. Detailed experimental protocols for key assays and visualizations of critical pathways are also presented to support further research and development in the field of HCV therapeutics. Although the clinical development of this compound was discontinued, the wealth of data generated provides valuable insights into the principles of non-nucleoside inhibition of HCV polymerase and can inform the design of future antiviral agents.
Introduction
Hepatitis C virus infection is a major global health concern, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The HCV NS5B polymerase is a crucial enzyme for viral replication, making it a prime target for antiviral drug development[1]. NS5B inhibitors are broadly classified as nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NNIs, like this compound, bind to allosteric sites on the enzyme, offering a distinct mechanism of action from NIs that act as chain terminators at the active site[1][2]. This compound emerged as a promising NNI that progressed to Phase 3 clinical trials before its development was halted.
Chemical Structure and Properties
This compound is a complex small molecule with the following chemical properties:
-
IUPAC Name: (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid
-
Molecular Formula: C₃₄H₃₃BrN₆O₃
-
Molecular Weight: 653.57 g/mol
-
CAS Number: 863884-77-9
Mechanism of Action
This compound functions as a non-competitive inhibitor of the HCV NS5B polymerase. Its mechanism of action involves binding to a specific allosteric site on the thumb domain of the enzyme, designated as thumb pocket I. This binding event induces a conformational change in the polymerase, which is thought to prevent the enzyme from adopting the closed and active conformation necessary for initiating and elongating the viral RNA strand. This allosteric inhibition effectively halts viral replication.
Quantitative Data
In Vitro Activity
This compound has demonstrated potent activity against HCV genotypes 1a and 1b in cell-based replicon assays.
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |
| EC₅₀ (nM) | 23 - 26 | 7.2 - 11 | [3] |
Clinical Efficacy
In a 5-day monotherapy Phase 1b study, this compound showed dose-dependent antiviral activity in patients with chronic HCV genotype 1 infection.
| Dose | Patient Population | Median HCV RNA Reduction (log₁₀ IU/mL) | Reference |
| 100 mg q8h | Non-cirrhotic | ~1.5 | [4] |
| 200 mg q8h | Non-cirrhotic | ~2.0 | [4] |
| 400 mg q8h | Non-cirrhotic | ~3.0 | [4] |
| 800 mg q8h | Non-cirrhotic | ~3.5 | [4] |
| 1200 mg q8h | Non-cirrhotic | ~3.8 | [4] |
| 400 mg q8h | Cirrhotic | ~3.0 | [4] |
| 600 mg q8h | Cirrhotic | ~3.0 | [4] |
Resistance Profile
Resistance to this compound is primarily associated with amino acid substitutions in the thumb pocket I binding site of the NS5B polymerase.
| Mutation | Fold-Change in this compound Susceptibility | Reference |
| P495L | 120 - 310 | [4] |
| P495A/S/T | Associated with viral breakthrough | |
| P496S | Associated with reduced response | [5] |
| V499A | Associated with decreased susceptibility |
Pharmacokinetic Parameters
Pharmacokinetic data from a study in healthy male subjects following a single 800 mg oral dose of [¹⁴C]this compound.
| Parameter | Value | Reference |
| Tₘₐₓ (h) | 3.5 - 5 | [6] |
| t₁/₂ (h) | ~3 | [7] |
| Clearance (CL/F) (mL/min/kg) | 14.3 | [6] |
| Volume of Distribution (Vz/F) (L) | 245 | [6] |
Note: Plasma exposure of this compound was found to be supraproportional at doses ≥400 mg q8h and approximately 2-fold higher in patients with cirrhosis compared to those without cirrhosis[4].
Experimental Protocols
HCV NS5B Polymerase Enzymatic Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Detailed Methodology:
-
Reaction Setup: In a 96-well plate, combine the following components in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂):
-
Purified recombinant HCV NS5B polymerase (e.g., 50 nM).
-
RNA template/primer, such as poly(A)/oligo(U) (e.g., 100 ng/µL).
-
A mixture of ATP, CTP, GTP, and UTP, with one nucleotide being radiolabeled (e.g., [α-³³P]UTP at 0.5 µCi).
-
-
Inhibitor Addition: Add serial dilutions of this compound or the test compound to the reaction wells. Include control wells with DMSO (vehicle) and a known inhibitor.
-
Incubation: Incubate the plate at 30°C for 2 hours to allow for RNA synthesis.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Product Capture: Transfer the reaction mixture to a filter plate (e.g., DE81) to capture the negatively charged RNA products.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.3 M ammonium formate) to remove unincorporated radiolabeled nucleotides.
-
Quantification: Dry the filter plate and add a scintillation cocktail. Measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of inhibitor that reduces enzyme activity by 50% (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HCV Subgenomic Replicon Assay
This cell-based assay measures the antiviral activity of a compound against HCV RNA replication within human hepatoma cells.
Detailed Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a range of concentrations of this compound or the test compound. Include appropriate controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) assay to determine the 50% cytotoxic concentration (CC₅₀).
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by non-linear regression analysis of the dose-response curve for the inhibition of luciferase activity. The selectivity index (SI) can be calculated as CC₅₀/EC₅₀.
In Vitro Resistance Selection and Characterization
This protocol describes the selection of drug-resistant HCV replicons and their subsequent characterization.
Detailed Methodology:
-
Resistance Selection:
-
Culture Huh-7 cells containing the HCV replicon in the presence of a fixed concentration of this compound (typically 5-10 times the EC₅₀) and G418 (for selection of replicon-containing cells)[3].
-
Alternatively, passage the cells with gradually increasing concentrations of this compound over several weeks[3].
-
Isolate individual resistant colonies that grow under these selective conditions.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell colonies.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV genome[8].
-
Sequence the PCR products to identify mutations in the NS5B gene.
-
-
Phenotypic Analysis:
-
Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.
-
Transfect the mutant replicon RNA into naive Huh-7 cells.
-
Perform the HCV subgenomic replicon assay as described in section 5.2 to determine the EC₅₀ of this compound against the mutant replicons.
-
Calculate the fold-change in resistance by dividing the EC₅₀ for the mutant replicon by the EC₅₀ for the wild-type replicon.
-
Conclusion
This compound is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase that provided valuable proof-of-concept for the therapeutic potential of targeting the thumb pocket I allosteric site. While its clinical development was discontinued, the extensive data on its mechanism of action, potency, pharmacokinetic properties, and resistance profile remain a significant resource for the scientific community. The detailed methodologies and conceptual frameworks presented in this guide are intended to facilitate ongoing research into the development of novel and more effective direct-acting antivirals for the treatment of hepatitis C. The lessons learned from the journey of this compound continue to inform the design of next-generation allosteric inhibitors against HCV and other viral polymerases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of this compound and Faldaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of a hepatitis C virus subgenomic replicon derived from human hepatocytes infected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatitis C Workup: Approach Considerations, Hepatitis C Antibody Test, Qualitative and Quantitative Assays for HCV RNA [emedicine.medscape.com]
- 8. HCV genotyping and genotypic drug resistance testing | Faculty of Medicine | Imperial College London [imperial.ac.uk]
Deleobuvir: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir, formerly known as BI 207127, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Developed by Boehringer Ingelheim, it was investigated as a potential component of interferon-free antiviral therapies for chronic HCV infection.[1] this compound exhibits potent and selective inhibition of HCV replication by binding to an allosteric site on the NS5B polymerase, thereby disrupting its function.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the experimental evaluation of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the IUPAC name (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C34H33BrN6O3 | [1] |
| Molar Mass | 653.581 g·mol−1 | [1] |
| CAS Number | 863884-77-9 | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Poorly soluble | [2] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) | [3] |
Pharmacokinetic Properties
Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Parameter | Value | Reference |
| Clearance (CL/F) | 14.3 ml/min/kg | [4] |
| Volume of Distribution (Vz/F) | 245 liters | [4] |
| Terminal Half-life (t1/2) | ~3 hours | [4][5] |
| Protein Binding | >99% (highly bound to albumin) | [4] |
| Metabolism | Major metabolites include an acyl glucuronide (this compound-AG) and an alkene reduction product (CD 6168) formed by gut bacteria. | [4][5] |
| Excretion | Predominantly via feces (~95.1%), with minimal urinary excretion. | [4][5] |
Antiviral Activity
This compound has demonstrated potent antiviral activity against specific HCV genotypes in cell-based replicon assays.
| Parameter | Value | Genotype | Reference |
| EC50 | 11 nM | 1b | [2] |
| EC50 | 23 nM | 1a | [2] |
| IC50 (Polymerase Activity) | 50 nM | 1 | [2] |
Mechanism of Action: Inhibition of HCV NS5B Polymerase
This compound is a non-nucleoside inhibitor that targets the NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the HCV genome.[1][6] It binds to an allosteric site known as thumb pocket 1 of the NS5B polymerase.[2][7] This binding event induces a conformational change in the enzyme, which ultimately inhibits its ability to synthesize viral RNA.[8] The allosteric nature of this inhibition means that this compound does not compete with the nucleoside triphosphates that are the building blocks of the RNA chain.[6]
HCV Replication Signaling Pathway
The following diagram illustrates the hepatitis C virus replication cycle and highlights the point of inhibition by this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 7. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. panoramictrial.org [panoramictrial.org]
Deleobuvir (BI 207127) pharmacology and toxicology
An In-Depth Technical Guide to the Pharmacology and Toxicology of Deleobuvir (BI 207127)
Introduction
This compound, also known as BI 207127, is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Boehringer Ingelheim, it was evaluated in clinical trials for the treatment of chronic HCV infection, particularly genotype 1.[1][3] this compound functions as a direct-acting antiviral (DAA) by allosterically inhibiting the viral polymerase, an enzyme essential for the replication of the HCV genome.[4][5] Although its development was ultimately discontinued due to insufficient efficacy in certain patient populations, the study of this compound has provided valuable insights into the pharmacology and toxicology of non-nucleoside inhibitors.[2][5]
Pharmacology
Mechanism of Action
This compound is a non-competitive inhibitor that binds to a distinct allosteric site on the NS5B polymerase known as thumb-pocket 1.[1][4] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA synthesis activity and preventing viral replication.[4][6] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound's allosteric inhibition offers a different mechanism for disrupting viral proliferation.[7][8] The inhibition is reversible and noncovalent.[1]
Caption: Mechanism of action of this compound in inhibiting HCV replication.
In Vitro Activity
This compound has demonstrated potent antiviral activity against HCV genotypes 1a and 1b in cell-based replicon assays.[1][5]
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |
| EC50 | 23 nM | 11 nM | [1][5] |
| IC50 | 50 nM (polymerase activity) | 19-50 nM (polymerase activity) | [4][5] |
| EC50: 50% effective concentration; IC50: 50% inhibitory concentration. |
The compound shows high specificity for HCV NS5B polymerase with weak to no inhibitory activity against other viral polymerases like poliovirus RdRp or mammalian DNA polymerases α, β, and γ.[4][5]
Pharmacokinetics
1.3.1. Absorption and Distribution Following oral administration, plasma exposure of this compound was found to be supraproportional at doses of 400 mg every 8 hours (q8h) and higher.[1][9] In patients with cirrhosis, plasma exposure was approximately two-fold higher than in patients without cirrhosis.[1][10]
1.3.2. Metabolism and Excretion A mass balance study in healthy subjects following a single 800 mg oral dose of [14C]this compound revealed that the majority of the radioactivity (95.1%) was recovered in the feces.[11][12] This indicates that fecal elimination is the primary route of excretion. This compound has a moderate to high clearance rate.[11][12]
Two major metabolites have been identified in plasma:[11][12]
-
Acyl glucuronide (this compound-AG): Represents approximately 20% of the total drug-related material in plasma.
-
CD 6168: An alkene reduction metabolite formed by gut bacteria, accounting for about 15% of drug-related material in plasma.
In fecal samples, unchanged this compound and the metabolite CD 6168 were the main components, each representing 30-35% of the administered dose.[11][12] The biotransformation of this compound appears to be mediated by non-CYP450 enzymes, which is a significant finding as in vitro models based on hepatocytes did not accurately predict in vivo clearance.[11]
Caption: Metabolic pathway of this compound.
1.3.3. Pharmacokinetic Parameters
| Parameter | Value (Patients without Cirrhosis) | Value (Patients with Cirrhosis) | Reference |
| Terminal Elimination Half-Life (t1/2) | 5.9 to 6.0 hours | 3.7 to 5.3 hours | [1] |
| Time to Cmax | ~3 hours | ~3 hours | [11][12] |
| Note: Substantial variability in pharmacokinetic parameters between patients was observed, with coefficients of variation >60%.[1] |
Drug-Drug Interactions
In vitro studies assessed the drug-drug interaction (DDI) potential of this compound and its major metabolites, CD 6168 and this compound-AG.[13] These studies revealed complex interactions with Cytochrome P450 (CYP) enzymes. Notably, this compound-AG was a more potent inactivator of CYP2C8 than the parent drug, and CD 6168 showed potential for P450 induction.[13] Including the effects of these metabolites was crucial for accurately predicting the net DDI potential, particularly for CYP3A4.[13]
Toxicology and Safety
Adverse Events in Clinical Trials
This compound was generally well-tolerated in Phase 1b clinical trials.[1][9] The most frequently reported adverse events (AEs) were dose-dependent and typically mild to moderate in intensity.[1][10]
| Adverse Event Category | Frequency in this compound Group | Common Manifestations | Reference |
| Gastrointestinal Disorders | 43.5% (20/46 patients) | Nausea, vomiting, diarrhea | [1][14][15] |
| Nervous System Disorders | 21.7% (10/46 patients) | Headache | [1] |
| Skin/Cutaneous Tissue Disorders | 17.4% (8/46 patients) | Rash | [1] |
| Data from a 5-day monotherapy study.[1] |
No significant hepatic, renal, or hematologic toxicity was observed during short-term administration.[1] In combination therapy trials with faldaprevir and ribavirin, serious AEs were more common in patients with moderate hepatic impairment (Child-Pugh B) compared to those with mild impairment (Child-Pugh A).[14]
Resistance
As with many direct-acting antivirals, treatment with this compound can lead to the emergence of resistant viral variants. In vitro and in vivo studies have identified amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to the drug.[1][6]
-
Key Resistance-Associated Substitution: P495 in thumb-pocket 1 is the most common site for substitutions. The P495L substitution was found to decrease sensitivity to this compound by 120- to 310-fold.[1][10]
-
Fitness of Resistant Variants: Variants carrying the P495 substitutions, such as P495L, did not persist in follow-up after the cessation of drug pressure, suggesting they have lower replicative fitness compared to the wild-type virus.[1][3]
Key Experimental Protocols
Phase 1b Monotherapy Study Protocol (Representative)
This protocol is a summary of the design used to evaluate the initial antiviral activity, safety, and pharmacokinetics of this compound.[1]
-
Study Design: Double-blind, placebo-controlled, dose-escalation study.
-
Patient Population: Treatment-naive or treatment-experienced adult patients with chronic HCV genotype 1 infection, with and without compensated cirrhosis. Exclusion criteria included co-infection with HBV or HIV, other concurrent liver diseases, and significant comorbidities.[1]
-
Dosing Regimens:
-
Patients without cirrhosis: Randomized to receive this compound (100, 200, 400, 800, or 1,200 mg) or a matching placebo every 8 hours for 5 days.
-
Patients with cirrhosis: Received open-label this compound at 400 mg or 600 mg every 8 hours for 5 days.
-
-
Primary Endpoints:
-
Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Antiviral Activity: Measured by the change in plasma HCV RNA levels from baseline.
-
-
Pharmacokinetic Analysis: Serial blood samples were collected to determine plasma concentrations of this compound and its pharmacokinetic parameters.
-
Virologic Analysis: NS5B genotyping and phenotyping were performed at baseline and during the study to identify resistance-associated substitutions.
Caption: Workflow for a Phase 1b this compound monotherapy trial.
Mass Balance and Metabolite Profiling Protocol
This protocol outlines the methodology used to determine the absorption, metabolism, and excretion of this compound.[11][12]
-
Study Design: Open-label, single-dose study in healthy male subjects.
-
Dosing: Administration of a single oral 800 mg dose of this compound containing 100 µCi of [14C]this compound.
-
Sample Collection: Blood, urine, and feces were collected at predefined intervals post-dose to measure total radioactivity and profile metabolites.
-
Analytical Methods:
-
Radioactivity Measurement: Liquid scintillation counting was used to quantify total radioactivity in all samples.
-
Metabolite Profiling: High-performance liquid chromatography (HPLC) with radiochemical detection was used to separate the parent drug from its metabolites.
-
Metabolite Identification: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were employed to elucidate the structures of the metabolites.
-
-
Primary Endpoints:
-
Mass Balance: Calculation of the total recovery of radioactivity in urine and feces.
-
Pharmacokinetics: Determination of the pharmacokinetic profiles of total radioactivity, this compound, and its major metabolites.
-
Metabolite Identification: Characterization of the primary biotransformation pathways.
-
Conclusion
This compound (BI 207127) is a potent, allosteric inhibitor of the HCV NS5B polymerase with a well-characterized pharmacological profile. Its primary mechanism involves binding to the thumb-pocket 1 site, leading to the inhibition of viral RNA synthesis. The drug is predominantly cleared through fecal excretion, with metabolism mediated by non-CYP450 pathways and gut microbiota playing a significant role. In early clinical studies, this compound demonstrated dose-dependent antiviral activity and was generally well-tolerated, with gastrointestinal effects being the most common adverse events. The emergence of resistance, primarily through substitutions at the P495 position, was a key virologic finding. Although development was halted, the extensive research on this compound has contributed significantly to the understanding of non-nucleoside polymerase inhibitors as a class of antiviral agents.
References
- 1. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of this compound (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound – All About Drugs [allfordrugs.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 8. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of this compound (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 11. Mass balance, metabolite profile, and in vitro-in vivo comparison of clearance pathways of this compound, a hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of this compound, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contribution of Major Metabolites toward Complex Drug-Drug Interactions of this compound: In Vitro Predictions and In Vivo Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Short article: Faldaprevir, this compound and ribavirin in IL28B non-CC patients with HCV genotype-1a infection included in the SOUND-C3 phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Architects of Inhibition: A Technical Guide to the Molecular Modeling of Deleobuvir's Interaction with NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between the non-nucleoside inhibitor (NNI) Deleobuvir and its target, the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Through a synthesis of quantitative data, detailed experimental methodologies, and visual representations of molecular mechanisms, this document aims to equip researchers with a comprehensive understanding of the principles guiding the development and analysis of allosteric inhibitors for HCV.
Introduction: Targeting the Engine of HCV Replication
The Hepatitis C virus non-structural protein 5B (NS5B) is a vital enzyme for the replication of the viral RNA genome, making it a prime target for antiviral therapies.[1] Unlike nucleoside inhibitors that compete with natural substrates at the active site, non-nucleoside inhibitors like this compound bind to allosteric sites, inducing conformational changes that impair the enzyme's function.[2][3] This guide focuses on the molecular modeling of this compound's binding to the "thumb pocket I" allosteric site of NS5B, a key mechanism for its potent antiviral activity.[4]
Quantitative Analysis of this compound's Inhibitory Potency
The efficacy of this compound and the impact of resistance mutations have been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory activity.
Table 1: In Vitro Activity of this compound against HCV Genotypes
| Compound | Assay Type | HCV Genotype | EC50 (nM) | Reference |
| This compound | Replicon | 1a | 23 | [5] |
| This compound | Replicon | 1b | 11 | [5] |
Table 2: Impact of Resistance-Associated Variants (RAVs) on this compound Susceptibility
| NS5B Mutation | HCV Genotype | Fold-Change in EC50 | Reference |
| P495L | 1b | 120-310 | [5] |
| A421V + P495L | - | Greater than single mutants | [6] |
| P495 Variants | 1b | - | [6] |
Experimental Protocols: Methodologies for Studying this compound-NS5B Interaction
A thorough understanding of the molecular interactions between this compound and NS5B relies on a combination of biochemical, cell-based, and biophysical assays. This section details the key experimental protocols employed in the study of NS5B inhibitors.
NS5B RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NS5B polymerase.
-
Enzyme and Substrates : Recombinant HCV NS5B protein (often a C-terminally truncated form for solubility) is used.[7] The reaction typically utilizes a homopolymeric template/primer such as poly(rA)/oligo(dT) or a heteropolymeric RNA template. Radiolabeled nucleotides (e.g., [α-³³P]UTP or [³H]UTP) are incorporated to quantify RNA synthesis.[8]
-
Reaction Conditions : The assay is performed in a buffer containing Tris-HCl, MgCl₂, DTT, and a crowding agent like glycerol. The reaction is initiated by the addition of the enzyme to a mixture of the template/primer, nucleotides, and the test compound (e.g., this compound).
-
Quantification : After incubation, the newly synthesized radiolabeled RNA is separated from unincorporated nucleotides, often by precipitation with trichloroacetic acid (TCA) followed by filtration or using scintillation proximity assay (SPA) beads.[8] The amount of incorporated radioactivity is measured using a scintillation counter, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[8]
HCV Replicon Assay
This cell-based assay assesses the antiviral activity of a compound in a cellular context, providing a more physiologically relevant measure of efficacy.
-
Replicon Cell Lines : Human hepatoma cell lines (e.g., Huh-7) are engineered to contain a subgenomic or full-length HCV RNA that replicates autonomously.[9][10] These replicons often contain a reporter gene, such as luciferase or green fluorescent protein (GFP), to facilitate the quantification of viral replication.[10]
-
Assay Procedure : Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound. After an incubation period (typically 48-72 hours), the level of replicon replication is measured by quantifying the reporter gene activity (e.g., luminescence for luciferase) or by RT-qPCR of HCV RNA.[11][12]
-
Data Analysis : The EC50 value, representing the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve. A concurrent cytotoxicity assay (e.g., using Calcein AM) is often performed to determine the CC50 and ensure that the observed antiviral effect is not due to cellular toxicity.[11]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free biophysical technique used to measure the kinetics and affinity of the interaction between a ligand (e.g., NS5B) and an analyte (e.g., this compound).[13][14]
-
Immobilization : The NS5B protein is typically immobilized on a sensor chip surface.[1]
-
Interaction Analysis : A solution containing the analyte (this compound) at various concentrations is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal (measured in resonance units, RU).[14]
-
Kinetic and Affinity Determination : By analyzing the association and dissociation phases of the sensorgrams, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD) can be determined, providing a quantitative measure of the binding affinity.[15]
Molecular Modeling of the this compound-NS5B Complex
Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for visualizing and understanding the binding of this compound to the NS5B polymerase at an atomic level.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Preparation of Structures : The 3D crystal structure of the HCV NS5B polymerase is obtained from the Protein Data Bank (PDB). The structure of this compound is built and optimized using computational chemistry software.
-
Docking Protocol : Docking software (e.g., AutoDock, Glide, Hex) is used to place the this compound molecule into the thumb pocket I allosteric site of NS5B.[16][17] The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.[18]
-
Analysis : The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the binding pocket.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-NS5B complex over time.
-
System Setup : The docked complex of this compound and NS5B is placed in a simulation box filled with explicit water molecules and ions to mimic a physiological environment.
-
Simulation Protocol : An MD simulation engine (e.g., AMBER, GROMACS, Desmond) is used to simulate the motion of the atoms in the system over a period of nanoseconds to microseconds.[19][20] The simulation is governed by a force field that describes the potential energy of the system. The protocol typically involves initial energy minimization, followed by heating and equilibration of the system, and finally, a production run for data collection.[21]
-
Analysis of Trajectories : The resulting trajectories are analyzed to study the stability of the complex, the flexibility of different protein regions, and the persistence of key intermolecular interactions. This can reveal how this compound binding allosterically affects the conformation and dynamics of the NS5B polymerase, leading to its inhibition.[22]
Visualizing the Molecular Landscape
Graphical representations are essential for understanding the complex biological processes and computational workflows involved in studying this compound's mechanism of action.
Conclusion
The molecular modeling of this compound's binding to the NS5B polymerase provides a powerful paradigm for understanding the allosteric inhibition of viral enzymes. By integrating quantitative experimental data with detailed computational models, researchers can gain critical insights into the mechanisms of drug action and resistance. The methodologies and data presented in this guide offer a foundational resource for the continued development of novel and potent antiviral therapies targeting the HCV NS5B polymerase.
References
- 1. Surface Plasmon Resonance as a Tool to Select Potent Drug Candidates for Hepatitis C Virus NS5B Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (BILB 1941) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of this compound (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of RNA binding to hepatitis C virus RNA-dependent RNA polymerase: a new mechanism for antiviral intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. First report on molecular docking analysis and drug resistance substitutions to approved HCV NS5A and NS5B inhibitors amongst Iranian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Inhibitory Potential of 2′-dihalo Ribonucleotides against HCV: Molecular Docking, Molecular Simulations, MM-BPSA, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocols for Molecular Dynamics Simulations of RNA Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Deleobuvir and its Metabolites: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It is a potent and selective inhibitor that binds to the thumb pocket 1 allosteric site of the enzyme.[1][2] Understanding the synthesis of this compound and its major metabolites is crucial for drug development, including the preparation of reference standards for metabolic studies and the development of scalable manufacturing processes. This document provides a detailed overview of the synthesis protocols for this compound and its primary metabolites based on published literature. The major metabolites identified in plasma are an acyl glucuronide and an alkene reduction metabolite, referred to as CD 6168.[3][4]
Data Summary
The following tables summarize the key quantitative data related to the synthesis of this compound and its metabolites.
Table 1: Synthesis of this compound Intermediates
| Intermediate | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (A%) | Reference(s) |
| 4-chloro-2-(methyl)-aminonitrobenzene | 2,4-dichloronitrobenzene | Aqueous methyl amine, DMSO, 65 °C | 93 | 94 | [5] |
| (E)-butyl 3-(4-amino-3-(methylamino)phenyl)acrylate | 4-chloro-2-methylaminonitrobenzene | Pd(OAc)₂, ⁱPr₂NEt, LiCl, DMAc, n-butyl acrylate, 110 °C (Heck reaction) | - | - | [5] |
| Isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | Bromine, controlled temperature, quench with aq. Na₂S₂O₃ and 4-methylmorpholine | 93-98 | - | [5] |
| (E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate | - | Amide coupling followed by crystallization from MeOH/water | 96.6 | 98.0 | [6] |
Note: '-' indicates data not available in the searched sources.
Table 2: Synthesis of this compound and its Metabolites
| Compound | Starting Material | Key Steps/Reagents | Overall Yield (%) | Reference(s) |
| This compound (BI 207127) | (E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate | Hydrolysis with aq. NaOH in THF/MeOH, followed by controlled acidification with acetic acid. | 90 | [6] |
| [¹³C₆]-Deleobuvir | Aniline-[¹³C₆] | 11 steps from starting material. | - | |
| [¹⁴C]-Deleobuvir | Potassium cyanide-[¹⁴C] | Bucherer-Bergs reaction to form 1-cyclobutylaminoacid-[¹⁴C] followed by 4 steps. | - | |
| Reduced Double Bond Metabolite (CD 6168) | This compound | - | - | |
| Acyl Glucuronide of this compound | This compound | 3 steps from the parent acid using known procedures. | - | |
| Acyl Glucuronide of Reduced Double Bond Metabolite | Reduced Double Bond Metabolite (CD 6168) | 3 steps from the parent acid using known procedures. | - |
Note: '-' indicates data not available in the searched sources.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a convergent approach, involving the preparation of key indole and benzimidazole intermediates followed by their coupling and final hydrolysis.
1. Preparation of the Indole Moiety (based on a reported concise synthesis[7])
-
Step 1: Synthesis of 3-Cyclopentyl-1H-indole-6-carboxylic acid: Commercially available indole-6-carboxylic acid is condensed with cyclopentanone, followed by hydrogenation to introduce the cyclopentyl group at the 3-position.
-
Step 2: N,O-methylation: A one-pot reaction with dimethyl carbonate (Me₂CO₃) yields the methyl ester and methylation of the indole nitrogen.
-
Step 3: Bromination: The resulting intermediate is brominated at the 2-position using Br₂ to afford the key bromide intermediate.
2. Preparation of the Benzimidazole Moiety (based on disclosed patent information[5][6])
-
Step 1: Synthesis of 4-chloro-2-(methylamino)nitrobenzene: 2,4-dichloronitrobenzene is reacted with aqueous methylamine in DMSO at 65 °C.
-
Step 2: Heck Reaction: The product from the previous step undergoes a ligandless Heck reaction with n-butyl acrylate in the presence of Pd(OAc)₂, ⁱPr₂NEt, and LiCl in DMAc at 110 °C.
-
Step 3: Reduction and Cyclization: The nitro group is reduced, and subsequent cyclization with a cyclobutyl amino acid derivative forms the benzimidazole ring system.
3. Amide Coupling and Final Hydrolysis[6][7]
-
Step 1: Amide Bond Formation: The indole carboxylic acid and the benzimidazole amine are coupled to form the amide bond.
-
Step 2: Hydrolysis: The butyl ester is hydrolyzed using aqueous sodium hydroxide in a mixture of THF and methanol. Controlled acidification with acetic acid is critical to precipitate the final product, this compound, as an easy-to-filter crystalline solid.
Synthesis of this compound Metabolites
The synthesis of the major metabolites has been reported, particularly for isotopically labeled versions used in ADME studies.
1. Synthesis of the Reduced Double Bond Metabolite (CD 6168)
The synthesis of the alkene-reduced metabolite involves the reduction of the double bond in the acrylic acid side chain of this compound. While the specific laboratory-scale reaction conditions for the non-labeled version are not detailed in the provided search results, it is a standard reduction of an α,β-unsaturated carboxylic acid.
2. Synthesis of Acyl Glucuronide Metabolites
The acyl glucuronide derivatives of both this compound and its reduced metabolite are synthesized from their corresponding carboxylic acids. The synthesis is reported to be a three-step process following known procedures. This typically involves:
-
Protection of the sugar hydroxyl groups of a glucuronic acid donor (e.g., as the methyl ester and with acetyl or other protecting groups).
-
Activation of the anomeric position (e.g., as a bromide or trichloroacetimidate).
-
Coupling of the activated glucuronic acid donor with the carboxylic acid of this compound or its metabolite, often in the presence of a suitable promoter.
-
Deprotection of the sugar hydroxyls and the methyl ester to yield the final acyl glucuronide.
Visualizations
This compound Mechanism of Action
Caption: this compound allosterically inhibits HCV NS5B polymerase.
This compound Synthetic Workflow
Caption: Convergent synthesis workflow for this compound.
This compound Metabolic Pathway
Caption: Major metabolic pathways of this compound.
References
- 1. Synthesis of this compound, a potent hepatitis C virus polymerase inhibitor, and its major metabolites labeled with carbon-13 and carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. synthesis inhibitor 4-methylumbelliferone: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based HCV Replicon Assay Using Deleobuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A crucial tool in the discovery and characterization of these DAAs is the cell-based HCV replicon assay. This system allows for the study of viral RNA replication in a controlled laboratory setting, independent of infectious virus production. These application notes provide a detailed protocol for utilizing a cell-based HCV replicon assay to evaluate the antiviral activity of Deleobuvir, a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.
This compound (formerly BI 207127) is a potent and specific inhibitor of the HCV NS5B polymerase, an essential enzyme for the replication of the viral genome.[1] It binds to a distinct allosteric site on the enzyme known as thumb-pocket 1, thereby inhibiting its function.[1] This document outlines the experimental procedures for determining the efficacy of this compound against HCV genotypes 1a and 1b using a luciferase-based replicon assay, along with methods for assessing cytotoxicity.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the tables below. The 50% effective concentration (EC50) represents the concentration of the drug required to inhibit 50% of HCV replicon replication. The 50% cytotoxic concentration (CC50) is the concentration that results in a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a compound's therapeutic window.
| Compound | HCV Genotype | EC50 (nM) | Reference |
| This compound | 1a | 23 | [1] |
| This compound | 1b | 11 | [1] |
Table 1: Antiviral Activity of this compound in HCV Replicon Assays
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Huh-7 | >50 (Assumed) | >2174 (for GT1a) | [N/A] |
| This compound | Huh-7 | >50 (Assumed) | >4545 (for GT1b) | [N/A] |
Table 2: Cytotoxicity and Selectivity Index of this compound. Note: Specific CC50 values for this compound were not available in the provided search results. A value of >50 µM is commonly observed for non-cytotoxic compounds and is used here for illustrative purposes to calculate the selectivity index. It is crucial to experimentally determine the CC50 in parallel with the EC50.
Experimental Protocols
Cell Culture and Maintenance of HCV Replicon Cells
Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5, Huh7-Lunet) are highly permissive for HCV replication and are commonly used for these assays.[2] This protocol utilizes a stable Huh-7 cell line harboring a subgenomic HCV replicon of either genotype 1a or 1b, which also contains a luciferase reporter gene for easy quantification of replication.
Materials:
-
Huh-7 cells containing a luciferase-based HCV replicon (genotype 1a or 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) for selection of replicon-containing cells
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain selective pressure by adding G418 to the culture medium at a pre-determined optimal concentration (typically 250-500 µg/mL).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in fresh medium at an appropriate dilution.
Antiviral Assay (EC50 Determination)
This protocol describes the procedure for determining the concentration of this compound that inhibits HCV replicon replication by 50%.
Materials:
-
HCV replicon cells
-
This compound (stock solution in DMSO)
-
96-well clear-bottom white plates
-
DMEM without G418
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in DMEM without G418 to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 1 µM, with 10-point, 3-fold serial dilutions.
-
Further dilute the compound series in DMEM. The final DMSO concentration in the assay should be ≤0.5% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the cells and add 100 µL of the medium containing the diluted this compound to the respective wells. Include wells with medium and DMSO only as a vehicle control (0% inhibition) and wells with a known potent HCV inhibitor at a high concentration as a positive control (100% inhibition).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (set to 100%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assay (CC50 Determination)
It is essential to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death. This assay should be performed in parallel with the antiviral assay using the parental Huh-7 cell line that does not contain the HCV replicon.
Materials:
-
Huh-7 cells
-
This compound (stock solution in DMSO)
-
96-well clear plates
-
DMEM
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Spectrophotometer or luminometer
Protocol:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at the same density as in the antiviral assay (5,000 cells/well).
-
Incubate for 24 hours.
-
-
Compound Addition:
-
Add the same serial dilutions of this compound as used in the antiviral assay to the cells.
-
-
Incubation:
-
Incubate for 72 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the results to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the CC50 value using a dose-response curve fit.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for the HCV replicon assay.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: Preclinical Pharmacokinetics of Deleobuvir
Note to the Reader: Extensive literature searches for the preclinical pharmacokinetic parameters of deleobuvir (formerly BI 207127) in animal models did not yield specific quantitative data (e.g., Cmax, Tmax, AUC, half-life, bioavailability) for species such as rats, mice, dogs, or monkeys. The development of this compound was discontinued, which may account for the limited availability of detailed preclinical information in the public domain. The following application notes and protocols are therefore based on general principles of preclinical pharmacokinetic studies and the available information on this compound's metabolism, primarily derived from human studies.
Introduction
This compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1] As part of its preclinical development, its pharmacokinetic profile would have been characterized in various animal species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a generalized framework for conducting such studies and discusses the known metabolic pathways of this compound based on clinical trial data.
Preclinical Pharmacokinetic Data Summary
As noted, specific quantitative pharmacokinetic data for this compound in preclinical animal models are not publicly available. In human studies, after a single 800 mg oral dose of [14C]this compound, the time to maximum plasma concentration (Tmax) for this compound and its major metabolites ranged from 3.5 to 5 hours.[2] The terminal half-life of this compound was approximately 2.84 hours.[2] The clearance (CL/F) was 14.3 ml/min/kg, and the volume of distribution (Vz/F) was 245 liters.[2]
Experimental Protocols
The following are generalized protocols for preclinical pharmacokinetic studies. These are not specific to this compound but represent standard methodologies in drug development.
Animal Models
-
Species: Commonly used species for pharmacokinetic studies include Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys. The choice of species is often based on their metabolic similarity to humans for the drug class.
-
Housing and Care: Animals should be housed in accordance with institutional guidelines and acclimatized to the laboratory environment before the study. Standard diet and water should be provided ad libitum, with fasting overnight before dosing where appropriate.
Dosing and Sample Collection
-
Dose Formulation: this compound would be formulated in a suitable vehicle for oral (gavage) and intravenous administration. The formulation for the radiolabeled study in humans was a solution for oral administration.[2]
-
Dose Administration:
-
Oral (PO): A single dose is administered by oral gavage.
-
Intravenous (IV): A single bolus dose is administered, typically via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
-
-
Urine and Feces Collection:
-
Animals are housed in metabolic cages for the collection of urine and feces, typically over 72 hours post-dose.
-
The total volume of urine and weight of feces are recorded.
-
Bioanalytical Method
-
Sample Preparation: Plasma samples may require protein precipitation or liquid-liquid extraction to isolate the drug and its metabolites.
-
Analytical Technique: Plasma concentrations of this compound and its metabolites are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Metabolism of this compound
Based on human studies, this compound is metabolized into two major circulating metabolites.[4]
-
Acyl Glucuronide (this compound-AG): This metabolite is formed through glucuronidation.
-
CD 6168: This is an alkene reduction metabolite formed by gut bacteria.[4]
In fecal samples, this compound and CD 6168 were the main components, each accounting for approximately 30-35% of the administered dose.[4] Other minor metabolites found in feces resulted from both alkene reduction and monohydroxylation.[4] Urinary excretion of this compound and its metabolites was minimal.[2]
Visualizations
Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.
Caption: Known metabolic pathways of this compound based on human studies.
References
- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of this compound (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 4. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of this compound, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Deleobuvir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It binds to an allosteric site known as thumb pocket 1, thereby inhibiting viral RNA replication. While the clinical development of this compound was discontinued, its chemical scaffold remains a valuable starting point for the discovery of new antiviral agents. These application notes provide detailed protocols for high-throughput screening (HTS) of this compound analogs to identify novel and potent HCV NS5B inhibitors. Two primary HTS assays are described: a biochemical assay utilizing Scintillation Proximity Assay (SPA) technology and a cell-based HCV replicon assay.
Mechanism of Action and Signaling Pathway
HCV is a single-stranded RNA virus that replicates primarily in hepatocytes. The viral genome is translated into a single polyprotein, which is then cleaved by viral and host proteases into structural and non-structural (NS) proteins. The NS5B protein is the catalytic core of the replication complex and is responsible for synthesizing new viral RNA genomes. This compound and its analogs are allosteric inhibitors that bind to a hydrophobic pocket on the thumb domain of NS5B, distinct from the active site. This binding event is thought to induce a conformational change in the enzyme that prevents the initiation of RNA synthesis.
Caption: HCV Replication Cycle and Inhibition by this compound Analogs.
Data Presentation: Potency of this compound and Structure-Activity Relationship of Analogs
| Compound | Assay Type | Target | IC50 / EC50 (nM) | Reference |
| This compound (BI 207127) | Biochemical (Enzyme) | NS5B Polymerase (GT-1b) | 50 | [1] |
| Cell-based (Replicon) | HCV Genotype 1b | 11 | [1] | |
| Cell-based (Replicon) | HCV Genotype 1a | 23 | [1] |
Structure-Activity Relationship (SAR) Insights for this compound Analogs and Thumb Pocket 1 Inhibitors:
-
Indole Core: The indole scaffold is a critical component for binding to the thumb pocket 1. Modifications at various positions of the indole ring can significantly impact potency.
-
C2-Position: Acylsulfonamides have been incorporated as acid isosteres at this position to improve pharmacokinetic properties.
-
N1-Position: Substitutions on the indole nitrogen, such as benzyl groups with fluoro or methyl substitutions, have been shown to influence potency.
-
C5-Position: Compact and nonpolar moieties at this position are generally favored for optimal activity.
-
Central Linker: The nature of the amino acid linker between the indole core and the right-hand side of the molecule is crucial for maintaining a confirmation that fits within the allosteric pocket.
Experimental Protocols
Biochemical High-Throughput Screening: Scintillation Proximity Assay (SPA)
This assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand by purified recombinant HCV NS5B polymerase.
Principle: A biotinylated RNA template is annealed to an oligo-dT primer and immobilized on streptavidin-coated SPA beads. In the presence of NTPs, including a tritiated nucleotide (e.g., [³H]-UTP), the NS5B polymerase extends the primer. The incorporated radiolabel is brought into close proximity to the scintillant in the beads, generating a light signal that is proportional to the polymerase activity. Inhibitors of NS5B will reduce the signal.
Caption: Workflow for the NS5B Scintillation Proximity Assay.
Materials and Reagents:
-
Enzyme: Purified recombinant HCV NS5B polymerase (genotype 1b).
-
Template/Primer: Biotinylated poly(rA) template and oligo(dT)15 primer.
-
Nucleotides: ATP, CTP, GTP, and [³H]-UTP.
-
SPA Beads: Streptavidin-coated Yttrium Silicate (YSi) SPA beads.
-
Assay Plates: 384-well white, opaque microplates.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Stop Solution: 50 mM EDTA in assay buffer.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Positive Control: this compound or another known NS5B inhibitor.
-
Negative Control: DMSO.
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, and negative control (DMSO) into a 384-well assay plate using an acoustic liquid handler.
-
Enzyme Addition: Prepare a solution of NS5B polymerase in assay buffer and dispense 5 µL into each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the biotinylated poly(rA)/oligo(dT) template/primer, ATP, CTP, GTP, and [³H]-UTP in assay buffer. Add 5 µL of this mix to each well to start the reaction.
-
Polymerization: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination and Bead Addition: Add 5 µL of stop solution containing streptavidin-coated SPA beads to each well.
-
Bead Incubation: Incubate the plate for 2 hours at room temperature to allow the biotinylated template to bind to the SPA beads.
-
Detection: Measure the scintillation signal using a microplate scintillation counter.
Cell-Based High-Throughput Screening: HCV Replicon Assay
This assay measures the replication of a subgenomic HCV replicon in a human hepatoma cell line (Huh-7).
Principle: Huh-7 cells stably harboring an HCV subgenomic replicon that contains a luciferase reporter gene are used. The level of luciferase expression is directly proportional to the level of HCV RNA replication. This compound analogs that inhibit NS5B will decrease HCV replication and thus reduce the luciferase signal. A counterscreen for cytotoxicity is run in parallel.
Materials and Reagents:
-
Cell Line: Huh-7 cells stably expressing a genotype 1b HCV subgenomic replicon with a luciferase reporter gene.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.
-
Assay Plates: 384-well white, clear-bottom tissue culture plates.
-
Luciferase Detection Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™).
-
Cytotoxicity Detection Reagent: Commercially available reagent to measure cell viability (e.g., CellTiter-Glo®).
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Positive Control: this compound or another known NS5B inhibitor.
-
Negative Control: DMSO.
Protocol:
-
Cell Plating: Seed the HCV replicon cells into 384-well plates at a density of 5,000 cells per well in 25 µL of cell culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 50 nL of test compounds, positive control, and negative control to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure (Multiplexed):
-
Equilibrate the plates and reagents to room temperature.
-
Add 25 µL of the cytotoxicity detection reagent to one set of plates.
-
Add 25 µL of the luciferase detection reagent to a duplicate set of plates.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Detection:
-
Measure luminescence for both the cytotoxicity and replicon inhibition plates using a microplate luminometer.
-
Data Analysis and Quality Control
A robust HTS campaign requires rigorous data analysis and quality control to ensure the identification of true hits.
References
Application Notes and Protocols for Studying Deleobuvir Resistance in Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and detailed protocols for investigating resistance to Deleobuvir, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
This compound, like other direct-acting antivirals (DAAs), is susceptible to the emergence of resistance-associated substitutions (RASs) that can compromise its therapeutic efficacy. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and for optimizing treatment regimens. The protocols outlined below describe the key in vitro and molecular biology techniques required to identify and characterize this compound resistance.
Introduction to this compound and Resistance
This compound is an allosteric inhibitor that binds to the "thumb pocket 1" of the HCV NS5B polymerase, inducing a conformational change that prevents RNA synthesis.[1] Clinical and in vitro studies have identified several key amino acid substitutions in the NS5B protein that confer resistance to this compound. The most prominent of these are located at positions P495, A421, and V499.[2][3][4] The presence of these RASs, either pre-existing in the viral population or selected during therapy, can lead to virologic failure.[2]
The following sections provide detailed methodologies for phenotypic and genotypic analysis of this compound resistance.
Section 1: Phenotypic Analysis of this compound Resistance using HCV Replicon Assays
The HCV replicon system is a powerful tool for assessing the antiviral activity of compounds and characterizing drug resistance in a controlled cell culture environment.[5][6] This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule capable of autonomous replication.[2] By introducing specific mutations into the replicon's NS5B coding region, the susceptibility of these mutant viruses to this compound can be quantified.
Key Quantitative Data Summary
The primary outputs of the replicon assay are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 represents the drug concentration required to inhibit 50% of viral replication, while the CC50 is the concentration that causes 50% cell death.[7] The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.[7]
| Parameter | Wild-Type Replicon | P495L Mutant Replicon | A421V Mutant Replicon | V499A Mutant Replicon |
| This compound EC50 (nM) | 10-25 | 1,200 - 7,750 | ~50-100 | ~40-80 |
| Fold-Resistance (EC50 Mutant / EC50 WT) | 1 | 120 - 310 | 2 - 4 | 1.5 - 3 |
| CC50 (µM) | >10 | >10 | >10 | >10 |
| Selectivity Index (SI) | >400 | <10 | >100 | >125 |
Note: The values presented are representative and may vary depending on the specific replicon system and experimental conditions.[8][9]
Experimental Workflow: Replicon Assay
Protocol 1: HCV Replicon Assay
1.1. Generation of Mutant Replicon Plasmids:
-
Start with a plasmid containing a subgenomic HCV replicon (e.g., genotype 1b) that includes a reporter gene such as Renilla or Firefly luciferase.[2][10]
-
Introduce desired mutations (e.g., P495L, A421V, V499A) into the NS5B coding sequence using a commercial site-directed mutagenesis kit.[11]
-
Verify the presence of the mutation and the integrity of the rest of the replicon sequence by Sanger sequencing.
1.2. Establishment of Stable Replicon Cell Lines:
-
Linearize the wild-type and mutant replicon plasmids with a restriction enzyme.
-
Perform in vitro transcription to generate replicon RNA.
-
Transfect the RNA into highly permissive Huh-7 cells (e.g., Huh7-Lunet) via electroporation.[12]
-
Culture the transfected cells in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (e.g., 500 µg/mL) for 2-3 weeks to select for cells harboring replicating replicons.[13]
-
Isolate and expand individual G418-resistant colonies.
1.3. Antiviral Activity and Cytotoxicity Assessment:
-
Seed the stable replicon cell lines (wild-type and mutant) into 96-well plates at a density of approximately 5,000 cells per well.[10]
-
Prepare serial dilutions of this compound in DMSO and then further dilute in culture medium. The final DMSO concentration should be below 0.5%.[10]
-
Add the diluted this compound to the cells and incubate for 72 hours at 37°C.[4]
-
To measure antiviral activity:
-
To measure cytotoxicity:
-
Calculate the fold-resistance for each mutant by dividing its EC50 by the EC50 of the wild-type replicon.
Section 2: Enzymatic Analysis of this compound Resistance
Biochemical assays using purified recombinant NS5B polymerase provide a direct measure of a compound's ability to inhibit the enzyme's activity.[15] By comparing the inhibition of wild-type and mutant NS5B, the impact of specific RASs on drug binding and efficacy can be determined at a molecular level.
Key Quantitative Data Summary
The output of this assay is the 50% inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the NS5B polymerase activity.
| Enzyme | This compound IC50 (nM) | Fold-Resistance (IC50 Mutant / IC50 WT) |
| Wild-Type NS5B | 50 | 1 |
| P495L Mutant NS5B | >5000 | >100 |
| A421V Mutant NS5B | ~150 | 3 |
| V499A Mutant NS5B | ~100 | 2 |
Note: These values are representative and can be influenced by assay conditions.[1]
Experimental Workflow: NS5B Enzymatic Assay
Protocol 2: NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
2.1. Expression and Purification of Recombinant NS5B:
-
Clone the coding sequence for the C-terminally truncated (by 21 amino acids to improve solubility) NS5B of HCV genotype 1b into a bacterial expression vector with a polyhistidine tag (e.g., pET-21b).[16][17]
-
Introduce resistance mutations (P495L, etc.) into the expression vector using site-directed mutagenesis.
-
Transform the expression plasmids into an E. coli strain (e.g., JM109(DE3)) and induce protein expression with IPTG.[16]
-
Lyse the bacterial cells and purify the His-tagged NS5B protein using Ni-NTA affinity chromatography.[8][18]
-
Assess the purity of the enzyme by SDS-PAGE.
2.2. RdRp Activity Assay:
-
The standard RdRp assay is performed in a 96-well plate format.[15]
-
Prepare a reaction mixture containing:
-
Add the purified NS5B enzyme (wild-type or mutant) to the reaction mixture at a final concentration of approximately 10 nM.[15]
-
Add serial dilutions of this compound.
-
Incubate the reaction at 30°C for 1-2 hours.[19]
-
Stop the reaction and capture the newly synthesized biotinylated RNA onto streptavidin-coated plates.
-
Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.
-
Plot the polymerase activity against the drug concentration and calculate the IC50 value using non-linear regression.[14]
Section 3: Genotypic Analysis of this compound Resistance from Clinical Samples
Genotypic testing involves sequencing the NS5B region of the HCV genome from patient samples to identify RASs. This is essential for monitoring the emergence of resistance in clinical trials and for guiding treatment decisions in clinical practice.
Logical Relationship: Genotypic Methods
Protocol 3: NS5B Genotyping by Sanger and Next-Generation Sequencing (NGS)
3.1. RNA Extraction and RT-PCR:
-
Extract viral RNA from 140-200 µL of patient plasma or serum using a commercial viral RNA extraction kit.[20][21]
-
Perform a one-step RT-PCR to reverse transcribe the RNA and amplify a ~400 bp fragment of the NS5B region.[3][20]
-
Set up the RT-PCR with appropriate cycling conditions:
-
Reverse Transcription: 50°C for 30 min
-
Initial Denaturation: 95°C for 15 min
-
40 cycles of: 94°C for 15 sec, 55°C for 30 sec, 72°C for 60 sec
-
Final Extension: 72°C for 10 min[20]
-
-
Confirm the amplification of the correct size product by agarose gel electrophoresis.
3.2. Sanger Sequencing:
-
Purify the PCR product using a commercial PCR purification kit.
-
Perform cycle sequencing reactions using the same amplification primers or nested sequencing primers and a BigDye Terminator kit.[21]
-
Analyze the sequencing products on an automated capillary electrophoresis sequencer.
-
Align the resulting sequence to a wild-type reference sequence (e.g., HCV genotype 1b) to identify amino acid substitutions at key resistance positions.
3.3. Next-Generation Sequencing (NGS):
-
Prepare a sequencing library from the purified PCR product according to the specific NGS platform's protocol (e.g., Illumina, 454).[3] This typically involves end-repair, A-tailing, and ligation of platform-specific adapters.
-
Perform deep sequencing of the amplicon pool.
-
Analyze the sequencing data using a bioinformatics pipeline to align reads to a reference sequence and identify variants.
-
Quantify the frequency of each RAS within the viral population. NGS can detect variants present at frequencies as low as 1%.
By following these detailed protocols, researchers can effectively characterize the resistance profile of this compound, contributing to a deeper understanding of HCV drug resistance and aiding in the development of more robust antiviral strategies.
References
- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Identification of AP80978, a Novel Small-Molecule Inhibitor of Hepatitis C Virus Replication That Targets NS4B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novaresearch.unl.pt [novaresearch.unl.pt]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. scispace.com [scispace.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Sequence Analysis of the NS5B Region for Routine Genotyping of Hepatitis C Virus with Reference to C/E1 and 5′ Untranslated Region Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Sanger sequencing for hepatitis C virus genotyping with a commercial line probe assay in a tertiary hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Deleobuvir: A Tool for Interrogating HCV NS5B Polymerase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) is a potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As an allosteric inhibitor, it binds to a distinct site on the enzyme, away from the active site, inducing a conformational change that ultimately halts viral RNA replication.[1][3] Specifically, this compound targets the "thumb pocket 1" of the NS5B polymerase.[1] This mechanism of action makes it a valuable tool for studying the intricacies of HCV polymerase function, the dynamics of allosteric inhibition, and the mechanisms of antiviral resistance. These application notes provide a comprehensive overview of this compound's utility in HCV research, including detailed protocols for key experimental assays.
Mechanism of Action
HCV NS5B polymerase is the core enzymatic component of the viral replication machinery, responsible for synthesizing new viral RNA genomes.[4][5] Non-nucleoside inhibitors like this compound represent a class of direct-acting antivirals that do not compete with the natural nucleoside triphosphate substrates. Instead, they bind to one of several allosteric pockets on the NS5B enzyme, which include sites in both the thumb and palm domains.[6] this compound's binding to thumb pocket 1 is thought to interfere with the conformational changes required for the initiation and elongation steps of RNA synthesis.[7] This allosteric inhibition provides a powerful means to study the regulatory domains of the polymerase and their role in the replication process.
Applications in HCV Research
This compound can be utilized in a variety of research applications to probe the function and inhibition of HCV NS5B polymerase:
-
Elucidation of Allosteric Inhibition: By studying the binding kinetics and enzymatic consequences of this compound, researchers can gain insights into the allosteric regulation of NS5B polymerase activity.
-
Structure-Activity Relationship (SAR) Studies: this compound serves as a reference compound for the development of novel NNIs. Its chemical scaffold can be modified to explore how different functional groups impact binding affinity and inhibitory potency.
-
Resistance Studies: The selection and characterization of this compound-resistant HCV variants are crucial for understanding the genetic barrier to resistance and the fitness of resistant mutants. Key resistance-associated substitutions for this compound have been identified at amino acid positions P495, P496, and V499 in the NS5B polymerase.[8]
-
Cross-Genotype Activity Profiling: Evaluating the efficacy of this compound against different HCV genotypes provides information on the conservation of the allosteric binding site and the potential for broad-spectrum antiviral activity. This compound has shown greater potency against genotype 1b compared to genotype 1a.[8][9]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the in vitro inhibitory activity of this compound against various HCV genotypes and resistant mutants.
| Target | Assay Type | Metric | Value (nM) | Fold Change vs. Wild-Type | Reference(s) |
| HCV Genotype 1a | Replicon | EC50 | 23 | - | [10] |
| HCV Genotype 1b | Replicon | EC50 | 11 | - | [10] |
| HCV Genotype 1a | Polymerase | IC50 | 19 | - | [2] |
| HCV Genotype 1b | Polymerase | IC50 | 50 | - | [2] |
| HCV GT1a (Patient Isolates) | Replicon | Geometric Mean EC50 | 26 | - | [10] |
| HCV GT1b (Patient Isolates) | Replicon | Geometric Mean EC50 | 7.2 | - | [10] |
| NS5B P495L Mutant | Replicon | EC50 | - | 120 - 310 | [11] |
| NS5B A421V Mutant (GT1a) | Replicon | EC50 | - | No significant change | [12] |
| NS5B V499A Mutant (GT1b) | Replicon | EC50 | - | Increased | [12] |
Mandatory Visualization
Caption: HCV life cycle and the inhibitory action of this compound on the NS5B polymerase.
References
- 1. De Novo Initiation of RNA Synthesis by Hepatitis C Virus Nonstructural Protein 5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hepatitis C virus life cycle as a target for new antiviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding-Site Identification and Genotypic Profiling of Hepatitis C Virus Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro to In Vivo Correlation of Deleobuvir Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase. Understanding its clearance pathways is critical for predicting drug-drug interactions and ensuring patient safety. This document provides a detailed overview of the in vitro and in vivo clearance of this compound, presenting key quantitative data, experimental protocols for assessing its metabolic fate, and visual workflows to illustrate the processes. A notable aspect of this compound's disposition is the significant contribution of non-CYP450 mediated pathways, including metabolism by gut microbiota, which presents a challenge for traditional in vitro prediction models.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters and metabolite profiles of this compound from in vivo and in vitro studies.
Table 1: In Vivo Pharmacokinetic Parameters of this compound and its Major Metabolites. [1]
| Parameter | This compound | This compound-AG | CD 6168 | CD 6168-AG |
| Terminal Half-life (h) | 2.84 | 3.01 | 2.90 | 3.00 |
| AUC₀₋∞ (% of Parent) | 100 | 43 | 27 | 3.1 |
| Cₘₐₓ (% of Parent) | 100 | 37 | 23 | 2.4 |
| Urinary Excretion (% of Dose) | < 0.05 (Total for all species) | |||
| Fecal Excretion (% of Dose) | ~30-35 | Not Reported | ~30-35 | Not Reported |
Data from a single 800 mg oral dose of [¹⁴C]this compound in healthy male subjects.[1][2] AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. Cₘₐₓ: Maximum plasma concentration. this compound-AG: this compound-acyl glucuronide. CD 6168: Alkene reduction metabolite of this compound. CD 6168-AG: Acyl glucuronide of CD 6168.
Table 2: Relative Abundance of this compound and its Metabolites.
| Component | In Plasma (% of Total Radioactivity)[1][2] | In Feces (% of Administered Dose)[1][2] |
| This compound (Unchanged) | 49.5 - 74.3 | ~30 - 35 |
| This compound-acyl glucuronide (M829/2) | 15.2 - 25.6 | Not a major component |
| Alkene Reduction Metabolite (CD 6168; M655/1) | 7.5 - 24.9 | ~30 - 35 |
| Alkene Reduction + Monohydroxylation Metabolites | Not detected in plasma | ~21 |
| Other Minor Metabolites | < 3 | ~9 - 14 |
In Vitro - In Vivo Correlation Discrepancies
In vitro studies using human hepatocytes showed low clearance of this compound, which was not predictive of the moderate to high clearance observed in vivo.[1][2] This discrepancy is primarily attributed to the significant role of non-CYP450-mediated metabolic pathways that are not adequately represented in standard hepatocyte-based in vitro models.[1][2] Specifically, the formation of the major metabolite CD 6168 via alkene reduction by gut bacteria is a key in vivo clearance pathway not captured in hepatocyte assays.[1][2]
Signaling and Metabolic Pathways
The metabolic clearance of this compound involves several key pathways, primarily hepatic glucuronidation and gastrointestinal bacterial reduction.
Caption: Metabolic pathways of this compound.
Experimental Workflows and Protocols
Protocol 1: In Vitro Metabolic Stability in Human Hepatocytes
This protocol is designed to assess the rate of metabolism of this compound in a suspension of human hepatocytes.
Caption: Workflow for hepatocyte metabolic stability assay.
Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final concentration of 1 x 10⁶ viable cells/mL.
-
Incubation: Pre-warm the hepatocyte suspension to 37°C. In a 96-well plate, add the hepatocyte suspension. Initiate the metabolic reaction by adding this compound (typically dissolved in a low concentration of DMSO, final concentration ≤ 0.1%) to a final concentration of 1 µM.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Protocol 2: Biliary Excretion in Sandwich-Cultured Human Hepatocytes
This protocol is used to assess the biliary excretion of this compound and its metabolites.
Caption: Workflow for biliary excretion assay.
Methodology:
-
Cell Culture: Plate cryopreserved human hepatocytes on collagen-coated plates. After attachment, overlay the cells with a layer of extracellular matrix (e.g., Matrigel) to form a sandwich culture. Culture the cells for 3-5 days to allow for the formation of functional bile canaliculi.
-
Drug Loading: Incubate the sandwich-cultured hepatocytes with this compound for a specified period (e.g., 30 minutes) to allow for uptake and metabolism.
-
Efflux Experiment:
-
Wash the cells with pre-warmed buffer to remove extracellular this compound.
-
Divide the plates into two groups. Incubate one group with standard buffer (containing Ca²⁺) and the other with Ca²⁺-free buffer (which disrupts the tight junctions of the bile canaliculi).
-
Collect buffer samples at various time points to measure basolateral efflux.
-
At the end of the incubation, lyse the cells to determine the amount of drug and metabolites remaining intracellularly and trapped in the bile canaliculi (in the Ca²⁺-containing group).
-
-
Sample Analysis: Quantify the concentration of this compound and its metabolites in the buffer and cell lysates using LC-MS/MS.
-
Data Analysis: Calculate the biliary excretion index as the percentage of the total drug and metabolites that accumulated in the bile canaliculi.
Protocol 3: In Vitro Metabolism by Gut Microbiota
This protocol provides a framework for assessing the metabolism of this compound by gut bacteria.
Methodology:
-
Microbiota Culture: Obtain a mixed culture of human gut microbiota (e.g., from fecal samples) or specific bacterial strains. Culture the bacteria under anaerobic conditions in a suitable growth medium.
-
Incubation: Add this compound to the bacterial culture and incubate under anaerobic conditions at 37°C.
-
Sampling: Collect samples from the culture at various time points.
-
Sample Processing: Separate the bacterial cells from the culture medium by centrifugation. Extract this compound and its metabolites from both the supernatant and the bacterial pellet.
-
Analysis: Analyze the extracts by LC-MS/MS to identify and quantify the metabolites formed, such as the alkene reduction product CD 6168.
Protocol 4: Metabolite Identification using LC-MS/MS
This protocol outlines the general procedure for identifying unknown metabolites of this compound from in vitro or in vivo samples.
Methodology:
-
Sample Preparation: Prepare samples from in vitro incubations (hepatocytes, gut microbiota) or in vivo matrices (plasma, feces) by protein precipitation or solid-phase extraction.
-
LC Separation: Inject the prepared sample onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Use a suitable gradient elution program to separate this compound from its metabolites.
-
Mass Spectrometry Analysis:
-
Perform a full scan analysis to detect all ionizable compounds.
-
Compare the chromatograms of control and this compound-treated samples to identify potential drug-related peaks.
-
Conduct tandem mass spectrometry (MS/MS) on the potential metabolite peaks to obtain fragmentation patterns.
-
-
Structure Elucidation: Interpret the fragmentation patterns to propose the chemical structures of the metabolites. Compare the retention times and mass spectra with those of synthesized reference standards for confirmation. For this compound, look for characteristic mass shifts corresponding to glucuronidation, reduction, and hydroxylation.
Conclusion
The clearance of this compound is a complex process involving both hepatic metabolism and biotransformation by the gut microbiota.[1][2] Standard in vitro hepatocyte models are insufficient to fully predict the in vivo clearance due to the significant contribution of extrahepatic pathways.[1][2] A comprehensive assessment of this compound's disposition requires a combination of in vitro models, including hepatocytes for studying glucuronidation and biliary excretion, and anaerobic cultures of gut microbiota to investigate reductive metabolism. The protocols outlined in this document provide a foundation for conducting such studies, which are essential for a thorough understanding of the drug's pharmacokinetics and for predicting potential drug-drug interactions.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Deleobuvir Resistance in HCV Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HCV NS5B polymerase inhibitor, Deleobuvir. The information is designed to address specific issues related to the emergence of drug resistance mutations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to a specific allosteric site on the enzyme known as thumb-pocket 1. This binding induces a conformational change in the NS5B protein, ultimately hindering the initiation of RNA synthesis and thus inhibiting viral replication.
Q2: We are observing a loss of this compound efficacy in our long-term HCV replicon cultures. What are the likely causes?
The most probable cause for the loss of this compound efficacy is the emergence of resistance-associated variants (RAVs) in the NS5B polymerase gene. Due to the high error rate of the HCV polymerase, mutations can arise spontaneously. Under the selective pressure of this compound, viral populations with mutations that reduce the drug's binding affinity will have a survival advantage and become dominant in the culture.
Q3: What are the key resistance mutations associated with this compound?
Clinical and in vitro studies have identified several key amino acid substitutions in the NS5B polymerase that confer resistance to this compound. The most frequently observed mutations are:
-
P495L/S/T: Located in the thumb-pocket 1 binding site, this is a primary resistance mutation.
-
A421V: This mutation often emerges in combination with P495L and can significantly increase the level of resistance.
-
V499A: This polymorphism is more common in HCV genotype 1b and has been associated with a reduced response to this compound-based regimens.[1]
Troubleshooting Guide
Issue: Decreased sensitivity to this compound observed in our HCV replicon assay.
Possible Cause: Selection of this compound-resistant HCV replicons.
Suggested Actions:
-
Sequence the NS5B Polymerase Gene: Perform population or clonal sequencing of the NS5B coding region from the replicon cells to identify the presence of known this compound resistance mutations (e.g., P495L, A421V, V499A).
-
Determine the Fold-Change in EC50: Conduct a dose-response experiment to quantify the shift in the half-maximal effective concentration (EC50) of this compound against the resistant replicon population compared to the wild-type replicon. This will provide a quantitative measure of resistance.
-
Test Combination Therapies: Evaluate the efficacy of this compound in combination with other direct-acting antivirals (DAAs) that have different mechanisms of action. This is a key strategy to overcome resistance.
-
NS5B Nucleoside/Nucleotide Inhibitors (NIs): Sofosbuvir is a potent NI that targets the active site of the NS5B polymerase. NIs generally have a high barrier to resistance and are effective against many NNI-resistant variants.[2][3][4]
-
NS5A Inhibitors: Daclatasvir and other NS5A inhibitors target a different viral protein essential for replication and are effective against this compound-resistant strains.[5][6][7]
-
NS3/4A Protease Inhibitors: Simeprevir and other protease inhibitors block a critical step in the viral polyprotein processing and can be used in combination to suppress resistant variants.[8][9][10]
-
Data Presentation
The following table summarizes the in vitro resistance profile of key this compound mutations in HCV genotype 1a and 1b subgenomic replicons. The data is presented as fold-change (FC) in the 50% effective concentration (EC50) compared to the wild-type (WT) virus.
| NS5B Mutation | HCV Genotype | Fold-Change (FC) in EC50 vs. WT | Replicative Capacity (% of WT) | Reference |
| A421V | 1a | 3.2 | 21% | [1] |
| P495L | 1a | 47 | 33% | [1] |
| A421V + P495L | 1a | 150 | 9.6% | [1] |
| A421V | 1b | 3.2 | 46% | [1] |
| P495L | 1b | 640 | 12% | [1] |
| A421V + P495L | 1b | 1300 | 6.6% | [1] |
Experimental Protocols
HCV Replicon Assay for Drug Resistance Testing (Luciferase Reporter-Based)
This protocol describes a method to determine the susceptibility of HCV replicons to antiviral compounds using a luciferase reporter system.
Materials:
-
Huh-7 cells stably harboring wild-type or mutant HCV subgenomic replicons expressing Renilla or Firefly luciferase.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 (for cell line maintenance).
-
Assay medium: Complete DMEM without G418.
-
This compound and other test compounds.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the stable replicon cell line in 96-well or 384-well plates at a density that will ensure cells are in the exponential growth phase at the end of the assay.
-
Compound Addition: The following day, add serial dilutions of the test compounds to the wells. Include a "no drug" control (vehicle only) and a positive control (a known potent HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal of compound-treated wells to the "no drug" control wells.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
The fold-change in resistance is calculated by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
-
In Vitro NS5B Polymerase Inhibition Assay (Radioactive)
This biochemical assay measures the ability of a compound to inhibit the RNA synthesis activity of purified recombinant HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
Homopolymeric RNA template/primer (e.g., poly(rA)/oligo(dT)).
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Radioactively labeled rNTP (e.g., [α-³³P]UTP or [α-³²P]CTP).
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, NaCl).
-
This compound and other test compounds.
-
DE81 filter paper discs.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template/primer, unlabeled rNTPs, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).
-
Quenching and Spotting: Stop the reaction by adding EDTA. Spot an aliquot of the reaction mixture onto a DE81 filter paper disc.
-
Washing: Wash the filter discs multiple times in a phosphate buffer to remove unincorporated radiolabeled rNTPs.
-
Counting: Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the percentage of inhibition for each compound concentration relative to a "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the IC50 (half-maximal inhibitory concentration) value using a non-linear regression analysis.
-
Mandatory Visualizations
Caption: this compound mechanism of action and resistance pathway.
Caption: Experimental workflow for characterizing this compound resistance.
References
- 1. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of this compound and Faldaprevir | PLOS One [journals.plos.org]
- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barrier-Independent, Fitness-Associated Differences in Sofosbuvir Efficacy against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Daclatasvir on Hepatitis C Virus Genotype 3 NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Daclatasvir in Hepatitis C: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daclatasvir: potential role in hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
Navigating the Complexities of Deleobuvir's Drug-Drug Interaction Potential: A Technical Guide
Ridgefield, Connecticut - Researchers and drug development professionals working with the hepatitis C virus (HCV) polymerase inhibitor, deleobuvir, now have access to a comprehensive technical support center designed to address the intricacies of its drug-drug interaction (DDI) potential. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a thorough analysis of the DDI landscape of this compound and its two major metabolites: the gut bacteria-formed CD 6168 and the acyl glucuronide (AG) metabolite.
In vitro studies have revealed a complex interplay of cytochrome P450 (CYP) enzyme inhibition, inactivation, and induction, primarily driven by its metabolites. Notably, the metabolite CD 6168 is a key contributor to CYP induction, while the this compound-AG metabolite is a more potent inactivator of CYP2C8 than the parent compound.[1][2] Understanding these distinct roles is critical for accurately predicting clinical DDI outcomes.
I. Quantitative Assessment of DDI Potential
To facilitate a clear understanding of the DDI risks associated with this compound and its metabolites, the following tables summarize the available in vitro data on CYP inhibition, inactivation, and induction.
Table 1: Time-Dependent Inhibition (TDI) of CYP2C8
| Compound | K_I_ (μM) | k_inact_ (min⁻¹) |
| This compound | Data not available | Data not available |
| CD 6168 | Data not available | Data not available |
| This compound-AG | Data not available | Data not available |
Quantitative data for K_I_ and k_inact_ for this compound and its metabolites with CYP2C8 were not available in the searched resources, however, it is noted that this compound-AG is a more potent inactivator of CYP2C8 than this compound itself.[1]
Table 2: Reversible Inhibition of Cytochrome P450 Isoforms
| Compound | CYP Isoform | IC₅₀ (μM) |
| This compound | Multiple | Data not available |
| CD 6168 | Multiple | Data not available |
| This compound-AG | Multiple | Data not available |
Specific IC₅₀ values for the reversible inhibition of various CYP isoforms by this compound and its metabolites were not available in the provided search results.
Table 3: Cytochrome P450 Induction
| Compound | CYP Isoform | EC₅₀ (μM) | E_max_ (fold induction) |
| CD 6168 | Multiple | Data not available | Data not available |
Quantitative EC₅₀ and E_max_ values for CYP induction by the metabolite CD 6168 were not available in the provided search results. However, it is established that CD 6168, and not this compound, is responsible for P450 induction.[1]
Table 4: Transporter Interaction
| Compound | Transporter | K_i_ (μM) |
| This compound | OATP1B1, OATP1B3, BCRP | Data not available |
| CD 6168 | OATP1B1, OATP1B3, BCRP | Data not available |
| This compound-AG | OATP1B1, OATP1B3, BCRP | Data not available |
Specific K_i_ values for the interaction of this compound and its metabolites with key drug transporters were not available in the searched resources.
II. Experimental Protocols and Methodologies
For researchers conducting their own DDI studies with this compound, the following section outlines the general methodologies for key experiments.
CYP Inhibition Assays (Reversible and Time-Dependent)
Objective: To determine the concentration-dependent inhibition (IC₅₀) and time-dependent inactivation (K_I_ and k_inact_) of major CYP isoforms by this compound and its metabolites.
General Protocol:
-
System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform being investigated.
-
Incubation:
-
Reversible Inhibition: Co-incubate this compound or its metabolites at various concentrations with the CYP enzyme system and the probe substrate.
-
Time-Dependent Inhibition: Pre-incubate this compound or its metabolites with the CYP enzyme system and NADPH for various time points before adding the probe substrate.
-
-
Analysis: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.
-
Data Analysis:
-
Calculate IC₅₀ values for reversible inhibition by plotting the percent inhibition against the inhibitor concentration.
-
Determine K_I_ and k_inact_ for time-dependent inhibition from the rates of inactivation at different inhibitor concentrations.
-
Troubleshooting Guide:
-
Issue: High variability in results.
-
Possible Cause: Inconsistent incubation times or temperatures. Microsomal protein concentration too high.
-
Solution: Ensure precise timing and temperature control. Optimize protein concentration to minimize non-specific binding.
-
-
Issue: No inhibition observed.
-
Possible Cause: Test compound concentration range is too low. Compound instability.
-
Solution: Test a wider and higher range of concentrations. Assess compound stability in the assay matrix.
-
CYP Induction Assays
Objective: To evaluate the potential of this compound's metabolite, CD 6168, to induce the expression of CYP enzymes.
General Protocol:
-
System: Cryopreserved primary human hepatocytes.
-
Treatment: Treat hepatocytes with varying concentrations of CD 6168 for a specified period (e.g., 48-72 hours). Include a vehicle control and positive controls (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2).
-
Endpoint Measurement:
-
mRNA Analysis: Quantify the relative mRNA levels of target CYP genes (e.g., CYP1A2, CYP2C9, CYP3A4) using quantitative real-time PCR (qRT-PCR).
-
Enzyme Activity: Measure the activity of the induced enzymes using specific probe substrates.
-
-
Data Analysis: Calculate the fold induction relative to the vehicle control. Determine the EC₅₀ and E_max_ values from the concentration-response curve.
Troubleshooting Guide:
-
Issue: Cytotoxicity observed at higher concentrations.
-
Possible Cause: The test compound is toxic to the hepatocytes.
-
Solution: Perform a cytotoxicity assay to determine the non-toxic concentration range. A short-incubation (e.g., 10 hours) hepatocyte assay may be necessary to circumvent cytotoxicity.[1]
-
-
Issue: Low or no induction observed.
-
Possible Cause: Insufficient concentration or incubation time. Poor cell viability.
-
Solution: Increase the concentration range and/or incubation time. Ensure high viability of the hepatocyte cultures.
-
Transporter Interaction Assays
Objective: To assess the inhibitory potential of this compound and its metabolites on key drug transporters such as OATP1B1, OATP1B3, and BCRP.
General Protocol:
-
System: Transporter-overexpressing cell lines (e.g., HEK293) or membrane vesicles.
-
Substrate: Use a known probe substrate for the specific transporter.
-
Inhibition Assay: Incubate the transporter system with the probe substrate in the presence of varying concentrations of this compound or its metabolites.
-
Analysis: Measure the uptake of the probe substrate into the cells or vesicles.
-
Data Analysis: Determine the IC₅₀ or K_i_ values for inhibition.
Troubleshooting Guide:
-
Issue: High background substrate uptake in control cells.
-
Possible Cause: Non-specific binding or uptake of the substrate.
-
Solution: Optimize assay conditions to minimize non-specific binding. Use appropriate controls to subtract background.
-
-
Issue: Inconsistent results between experiments.
-
Possible Cause: Variation in cell passage number or transporter expression levels.
-
Solution: Use cells within a defined passage number range and monitor transporter expression levels.
-
III. Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms involved, the following diagrams have been generated.
Caption: Workflow for CYP Inhibition Assays.
Caption: Workflow for CYP Induction Assays.
Caption: PXR-Mediated CYP Induction Pathway.
IV. Frequently Asked Questions (FAQs)
Q1: Which metabolite of this compound is the primary concern for drug-drug interactions?
A1: Both major metabolites, CD 6168 and this compound-acyl glucuronide, contribute significantly to the DDI profile of this compound, but through different mechanisms. CD 6168 is the primary inducer of CYP enzymes, while this compound-AG is a potent inactivator of CYP2C8.[1] Therefore, both need to be considered in DDI risk assessments.
Q2: Why is a short-incubation hepatocyte assay recommended for studying CYP induction by this compound's metabolites?
A2: this compound and its metabolites have been observed to cause cytotoxicity in longer-term hepatocyte cultures. A short-incubation assay (e.g., 10 hours) can help to circumvent this issue, allowing for the assessment of induction potential without confounding cytotoxicity.[1]
Q3: Does this compound itself induce CYP enzymes?
A3: Based on in vitro studies, this compound is not a significant inducer of CYP enzymes. The induction potential is attributed to its metabolite, CD 6168.[1]
Q4: What is the clinical significance of the potent CYP2C8 inactivation by this compound-AG?
A4: Potent inactivation of CYP2C8 can lead to significant increases in the plasma concentrations of co-administered drugs that are primarily metabolized by this enzyme. This can increase the risk of adverse effects for these co-administered drugs.
Q5: How does the in vitro DDI data for this compound and its metabolites translate to the clinical setting?
A5: Including the DDI data for the major metabolites of this compound in predictive models brings the predicted net effect closer to the clinically observed drug-drug interactions.[1] For example, predictions of DDI for CYP3A4 inhibition were significantly overestimated when only considering this compound.[1] This highlights the critical importance of evaluating major metabolites in DDI assessments. However, static models may still over-predict the induction of certain CYPs like CYP2C9 and the inhibition/inactivation of others like CYP1A2.[1]
This technical support center provides a foundational resource for researchers working with this compound. As more data becomes available, this guide will be updated to provide the most current and comprehensive information on the drug-drug interaction potential of this important HCV therapeutic.
References
Technical Support Center: Enhancing the Antiviral Potency of Deleobuvir Against Resistant HCV Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the antiviral potency of Deleobuvir against resistant Hepatitis C Virus (HCV) strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and where do resistance mutations typically occur?
A1: this compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase. It functions as an allosteric inhibitor by binding to a region on the enzyme known as thumb pocket 1. This binding event is thought to lock the polymerase in an inactive conformation, thereby preventing the synthesis of viral RNA. Resistance to this compound primarily arises from amino acid substitutions within this thumb pocket 1 binding site. The most frequently observed resistance-associated variants (RAVs) are at positions P495 and P496 of the NS5B protein.[1][2]
Q2: My experiments with this compound against a P495L mutant strain of HCV show a significant loss of potency. What level of resistance is expected and what are my options?
A2: A significant reduction in potency is expected with the P495L mutation. In vitro studies have shown that the P495L substitution in genotype 1b can lead to a 640-fold increase in the EC50 value of this compound. For genotype 1a, the fold change is approximately 47-fold.[1][3] To overcome this resistance, you have several options:
-
Combination Therapy: Combine this compound with a direct-acting antiviral (DAA) from a different class, such as an NS3/4A protease inhibitor (e.g., faldaprevir) or an NS5A inhibitor. These drugs have different resistance profiles and can act synergistically.
-
Second-Generation NNIs: Investigate the efficacy of second-generation NS5B thumb pocket 1 inhibitors that may have been designed to have activity against common resistance mutations.
-
Alternative Inhibitor Classes: Explore the use of NS5B inhibitors that bind to different allosteric sites (e.g., palm pocket inhibitors) or nucleoside/nucleotide analogues that target the active site of the polymerase.
Q3: I am observing high variability in my HCV replicon assay results. What are the common causes and how can I troubleshoot this?
A3: High variability in replicon assays can stem from several factors. Here are some common causes and troubleshooting steps:
-
Cell Health and Density: Ensure that the Huh-7 cells (or other permissive cell lines) are healthy, within a low passage number, and seeded at a consistent density. Over-confluent or unhealthy cells can lead to inconsistent replicon replication.
-
Compound Solubility: this compound is known to have poor solubility. Ensure your compound is fully dissolved in DMSO before diluting it in the assay medium. Precipitated compound will lead to inaccurate concentrations and variable results.
-
Inconsistent Transfection Efficiency (for transient assays): Optimize your electroporation or lipid-based transfection protocol to ensure consistent delivery of the replicon RNA into the cells.
-
Luciferase Assay Reagent: Ensure the luciferase substrate is properly prepared and has not expired. Allow for adequate cell lysis to ensure complete release of the reporter enzyme.
-
Plate Edge Effects: To minimize evaporation and temperature variations that can affect cells on the outer wells of a plate, consider not using the outermost wells for experimental data points.
Q4: How can I confirm that the observed loss of this compound activity is due to a specific NS5B mutation and not due to off-target effects or experimental artifacts?
A4: To confirm that a specific NS5B mutation is responsible for the observed resistance, you should perform the following experiments:
-
Site-Directed Mutagenesis: Introduce the specific mutation (e.g., P495L) into a wild-type HCV replicon construct using site-directed mutagenesis.
-
Rescue Experiments: Compare the antiviral activity of this compound in cells transiently transfected with the wild-type replicon versus the mutant replicon. A significant shift in the EC50 value for the mutant replicon would confirm that the mutation confers resistance.
-
Biochemical Assays: Test the inhibitory activity of this compound against purified recombinant wild-type and mutant NS5B polymerase enzymes. This will confirm that the resistance is due to a direct effect on the drug's target.
Data Presentation: this compound Resistance Profiles
The following tables summarize the quantitative data on the fold-change in 50% effective concentration (EC50) for this compound against various HCV NS5B resistance-associated variants.
Table 1: In Vitro this compound Susceptibility of NS5B Site-Directed Mutants
| HCV Genotype | Site-Directed Mutant | Replicative Capacity (% of Wild-Type) | This compound EC50 Fold-Change (vs. Wild-Type) |
| GT-1a | A421V | 21 ± 4 | 3.2 ± 0.6 |
| P495L | 33 ± 26 | 47 ± 15 | |
| A421V + P495L | 9.6 ± 1.6 | 150 ± 53 | |
| GT-1b | A421V | 46 ± 14 | 2.5 ± 0.6 |
| P495L | 12 ± 4 | 640 ± 140 | |
| A421V + P495L | 6.6 ± 2.2 | 1300 ± 460 |
Data adapted from Berger et al., 2016.[1][3]
Experimental Protocols
High-Throughput HCV Replicon Luciferase Assay
This protocol describes a 384-well luciferase-based assay to evaluate the anti-HCV activity of compounds against genotype 1b replicons in Huh-7 cells.[4][5]
Materials:
-
Huh-7 cell line stably harboring an HCV genotype 1b subgenomic replicon with a Renilla luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
Test compounds serially diluted in 100% DMSO.
-
Positive control (e.g., a known potent HCV inhibitor).
-
Negative control (DMSO vehicle).
-
Luciferase assay reagent.
-
384-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stable replicon cells in 384-well plates at a density of 5,000 cells per well in 50 µL of culture medium without G418. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition:
-
Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
Add 0.2 µL of the diluted compounds to the corresponding wells of the cell plate. The final DMSO concentration should be 0.4%.
-
Include wells with positive and negative controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
-
NS5B RNA-Dependent RNA Polymerase (RdRp) Biochemical Assay
This protocol outlines a method to measure the in vitro activity of recombinant HCV NS5B polymerase.[6]
Materials:
-
Purified recombinant HCV NS5B polymerase (wild-type or mutant).
-
Assay Buffer: 20 mM MOPS (pH 7.3), 5 mM MnCl2.
-
Nucleotide Mix: 500 µM GTP, 100 µM ATP, 100 µM UTP.
-
Radiolabeled Nucleotide: α-[32P]CTP.
-
RNA template (e.g., a symmetric self-priming RNA template like LE-19).
-
EDTA/Formamide loading buffer.
-
Denaturing polyacrylamide gel (23% PAA, 7 M urea).
-
Phosphorimager.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, pre-incubate 200 nM of NS5B polymerase in the assay buffer for 30 minutes at room temperature.
-
-
Initiation of Reaction:
-
Start the reaction by adding the nucleotide mix and 1 µCi of α-[32P]CTP to the pre-incubated enzyme.
-
Incubate the reaction at 30°C.
-
-
Time-Course Sampling (Optional): To determine the initial velocity of the reaction, take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes) and stop the reaction by adding the EDTA/formamide loading buffer.
-
Reaction Termination: For single-point inhibition assays, stop the reaction after a fixed time (e.g., 60 minutes) by adding the EDTA/formamide loading buffer.
-
Product Separation: Separate the radiolabeled RNA products from the unincorporated nucleotides by denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification:
-
Expose the gel to a phosphorimager screen.
-
Scan the screen using a phosphorimager and quantify the amount of incorporated radiolabeled CTP.
-
-
Inhibitor Testing: To determine the IC50 of this compound, perform the assay with varying concentrations of the inhibitor pre-incubated with the enzyme. Calculate the percent inhibition at each concentration and fit the data to a dose-response curve.
Visualizations
Caption: The HCV replication cycle with this compound targeting the NS5B polymerase during RNA replication.
Caption: A typical workflow for the screening and characterization of antiviral compounds.
Caption: The rationale for using combination therapy to overcome this compound resistance.
References
- 1. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of this compound and Faldaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcvguidelines.org [hcvguidelines.org]
- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
Technical Support Center: Cytotoxicity Assessment of Deleobuvir in Hepatocyte Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Deleobuvir in hepatocyte models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, an enzyme essential for viral replication.[1] It binds to a thumb-pocket 1 of the enzyme, leading to a conformational change that inhibits its activity.[1] The development of this compound was discontinued due to insufficient efficacy in Phase III clinical trials.
Q2: Is there any known information on the hepatotoxicity of this compound from clinical trials?
Clinical trials of this compound, often in combination with other direct-acting antivirals, have reported some adverse events. The most common were gastrointestinal and skin-related issues.[1][2] While cases of hepatic failure have been associated with some HCV protease inhibitors, specific data on this compound-induced liver injury in these trials is limited.[3] It is important to note that clinical trial data does not always directly predict in vitro cytotoxicity in hepatocyte models.
Q3: Are there established IC50 values for this compound cytotoxicity in hepatocyte models?
As of the latest available information, specific IC50 values for this compound-induced cytotoxicity in primary human hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7) have not been publicly reported. Researchers will need to determine these values empirically through in vitro cytotoxicity assays.
Q4: What are the general mechanisms of drug-induced liver injury (DILI) that could be relevant for a compound like this compound?
Drug-induced liver injury is a complex process that can be initiated by the parent drug or its metabolites.[4][5] Key initiating events include direct cell stress, mitochondrial impairment, and specific immune reactions.[5] These can lead to downstream events such as the mitochondrial permeability transition (MPT), resulting in either apoptotic or necrotic cell death.[5] For many drugs, DILI is idiosyncratic, meaning it occurs in a small proportion of individuals and is not strictly dose-dependent.[4]
Q5: Which in vitro assays are recommended for assessing the cytotoxicity of this compound in hepatocytes?
Several standard assays can be used to assess hepatocyte viability and cytotoxicity. These include:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, a marker of membrane integrity loss.
-
ATP Assay: Measures intracellular ATP levels, reflecting the metabolic activity and viability of cells.
The choice of assay may depend on the specific research question and the anticipated mechanism of toxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cytotoxicity assessment of compounds like this compound in hepatocyte models.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors- Compound precipitation | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Check the solubility of this compound in the culture medium and consider using a lower concentration or a different solvent. |
| Low signal or poor dynamic range in the assay | - Low cell number- Incorrect assay incubation time- Reagent instability- Cell detachment | - Optimize cell seeding density.- Perform a time-course experiment to determine the optimal incubation time for the assay.- Ensure reagents are stored correctly and are not expired.- Handle plates gently and ensure proper coating of plates for adherent cells. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | - Different mechanisms of cell death being measured- Interference of the compound with the assay chemistry | - Consider that MTT assays measure metabolic activity, which can be affected without immediate cell death, while LDH assays measure membrane rupture.- Run a compound interference control (compound in cell-free medium with assay reagents) to check for direct interactions. |
| Unexpectedly high cytotoxicity at low concentrations | - Solvent toxicity- Contamination of cell culture | - Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the hepatocytes.- Regularly test cell cultures for mycoplasma and other contaminants. |
| No observed cytotoxicity even at high concentrations | - Low metabolic activation of the compound- Insufficient incubation time- Compound instability in culture medium | - Use metabolically competent cells (e.g., primary human hepatocytes) or cell lines with induced cytochrome P450 activity.- Extend the incubation period.- Assess the stability of this compound in the culture medium over the incubation period. |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Materials:
-
Primary human hepatocytes or hepatoma cell line (e.g., HepG2)
-
Collagen-coated 96-well plates
-
Cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed hepatocytes in a 96-well plate at a predetermined optimal density and allow them to attach and recover overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released into the cell culture medium from damaged cells.
Materials:
-
Primary human hepatocytes or hepatoma cell line
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control as described in the MTT assay protocol.
-
Set up controls as per the kit instructions, which typically include:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Background control: Cell-free medium.
-
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well of the new plate according to the kit's instructions.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the experimental and control wells.
ATP (Adenosine Triphosphate) Viability Assay
This assay measures the amount of ATP in metabolically active cells, which is a direct indicator of cell viability.
Materials:
-
Primary human hepatocytes or hepatoma cell line
-
Opaque-walled 96-well plates (for luminescence assays)
-
Cell culture medium
-
This compound stock solution
-
ATP-based cell viability assay kit (commercially available)
Procedure:
-
Seed hepatocytes in an opaque-walled 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubate the plate for the desired exposure time.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent directly to each well according to the kit's instructions (the volume is typically equal to the volume of the cell culture medium).
-
Mix the contents on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer. The integration time will depend on the instrument and signal intensity.
-
Cell viability is proportional to the luminescence signal. Calculate the percentage of viability relative to the vehicle control.
Visualizations
Signaling Pathways in Drug-Induced Liver Injury
The following diagram illustrates the general signaling pathways that can be involved in drug-induced liver injury, which may be relevant for assessing the hepatotoxicity of compounds like this compound.
Caption: General signaling pathways in drug-induced liver injury.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the typical experimental workflow for assessing the cytotoxicity of a compound like this compound in hepatocyte models.
Caption: Experimental workflow for cytotoxicity assessment.
Troubleshooting Logic for High Variability
This diagram provides a logical workflow for troubleshooting high variability in cytotoxicity assay results.
References
- 1. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of this compound (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Faldaprevir, this compound, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic failure flagged as unexpected boceprevir safety signal in adverse event review | MDedge [mdedge.com]
- 4. mdpi.com [mdpi.com]
- 5. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Deleobuvir and Other Non-Nucleoside NS5B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a prime target for direct-acting antiviral agents. Non-nucleoside inhibitors (NNIs) represent a key class of NS5B inhibitors that bind to allosteric sites on the enzyme, inducing a conformational change that halts viral RNA replication.[1] This guide provides a detailed comparison of Deleobuvir with other notable NNIs, including Tegobuvir, Filibuvir, Beclabuvir, and Dasabuvir, supported by experimental data to inform research and development efforts.
Mechanism of Action: Targeting Allosteric Pockets
Non-nucleoside inhibitors of NS5B are distinguished by their diverse binding sites, which are located in allosteric pockets within the polymerase's "thumb" and "palm" domains.[2] This allosteric inhibition is non-competitive with nucleotide substrates.[3] By binding to these sites, NNIs prevent the conformational changes necessary for RNA synthesis.[1] The specific binding pocket determines the inhibitor's potency, genotype coverage, and resistance profile.
This compound, for instance, binds to the "thumb pocket 1," while Filibuvir targets the adjacent "thumb pocket 2."[4][5] Beclabuvir also binds to thumb site 1.[6] In contrast, Tegobuvir interacts with a novel site involving the β-hairpin within the thumb subdomain.[7] Dasabuvir is unique among this group as it binds to a pocket in the "palm" domain.[8][9]
Comparative In Vitro Efficacy
The potency of these inhibitors is typically evaluated in cell-based HCV subgenomic replicon assays, which measure the 50% effective concentration (EC50). The data reveals significant variability in activity against the two most common subtypes of genotype 1, GT1a and GT1b.
| Inhibitor | Binding Site | EC50 (nM) - Genotype 1a | EC50 (nM) - Genotype 1b |
| This compound | Thumb Pocket 1 | 23[4] | 11[4] |
| Tegobuvir | Thumb (β-hairpin) | 19.8[10] | 1.5[10] |
| Filibuvir | Thumb Pocket 2 | 59 | 59 |
| Beclabuvir | Thumb Pocket 1 | 3[11] | 6[11] |
| Dasabuvir | Palm Pocket 1 | 7.7[8] | 1.8[8] |
EC50 values are derived from HCV subgenomic replicon assays.
Resistance Profiles
A critical factor in the development of antiviral drugs is the potential for the emergence of resistance-associated substitutions (RASs). The genetic barrier to resistance varies among NNIs, with specific amino acid changes in the NS5B binding pocket reducing inhibitor susceptibility.
| Inhibitor | Key Resistance-Associated Substitutions (RASs) |
| This compound | P495L/S, P496S, V499A[4][12] |
| Tegobuvir | C316Y, Y448H, C445F, Y452H[7] |
| Filibuvir | M423T/I, L419M, I482L[13] |
| Beclabuvir | P495L |
| Dasabuvir | C316Y, M414T, Y448H, S556G[8][13] |
Clinical Trial Performance
The ultimate measure of an antiviral agent is its performance in clinical trials, typically assessed by the rate of sustained virologic response 12 weeks after the end of treatment (SVR12). Clinical data highlights the challenges faced by some NNIs, particularly against GT1a, and the success of others as part of combination therapies.
| Inhibitor Regimen | Trial | Patient Population | SVR12 Rate (GT1a) | SVR12 Rate (GT1b) | Status |
| This compound + Faldaprevir + RBV | SOUND-C3 | Treatment-Naïve (IL28B non-CC) | 8-19%[5] | N/A | Discontinued |
| This compound + Faldaprevir + RBV | HCVerso3 | Treatment-Naïve/Experienced (Cirrhosis) | N/A | 53-61%[14] | Discontinued |
| Dasabuvir + Ombitasvir/Paritaprevir/r | SAPPHIRE-II | Treatment-Experienced | 96%[15] | 97%[15] | Approved |
| Beclabuvir + Daclatasvir + Asunaprevir | UNITY-2 | Treatment-Naïve/Experienced (Cirrhosis) | 90% | 93% | Approved (Japan) |
RBV: Ribavirin; SVR12 rates can vary based on treatment duration, patient history, and presence of cirrhosis.
The development of this compound was halted due to insufficient efficacy, particularly the high rates of virologic breakthrough in patients with HCV genotype 1a.[5] Similarly, the investigation of Filibuvir was discontinued for strategic reasons. In contrast, Dasabuvir, as part of the Viekira Pak regimen, and Beclabuvir, in combination with Daclatasvir and Asunaprevir, have demonstrated high SVR12 rates and have achieved regulatory approval in various regions.[15][16]
Experimental Methodologies
The data presented in this guide are derived from standardized in vitro and in vivo experimental protocols designed to assess the efficacy and resistance profiles of antiviral compounds.
Key Experimental Protocols
1. NS5B Polymerase Enzymatic Assay (Scintillation Proximity Assay)
This biochemical assay measures the direct inhibition of the recombinant NS5B polymerase.
-
Principle: A biotinylated RNA template is bound to streptavidin-coated scintillation proximity assay (SPA) beads. The polymerase reaction is initiated in the presence of the test compound and a radiolabeled nucleotide triphosphate (e.g., [3H]UTP).
-
Procedure: If the polymerase is active, the radiolabeled nucleotide is incorporated into the nascent RNA strand, bringing it into close proximity with the SPA bead and generating a light signal. The signal is measured by a scintillation counter.
-
Endpoint: The concentration of the inhibitor that reduces polymerase activity by 50% is determined as the IC50 value.[17]
2. HCV Replicon Assay (Luciferase Reporter Assay)
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma (Huh-7) cells.[17]
-
Principle: Cells harboring a subgenomic HCV replicon, which contains a luciferase reporter gene, are treated with the inhibitor. The level of viral replication is directly proportional to the expression of the luciferase enzyme.[4]
-
Procedure:
-
Plate replicon-harboring cells in 96- or 384-well plates.
-
Add serial dilutions of the test compound and incubate for 48-72 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer. A parallel assay is often run to measure cell viability (cytotoxicity, CC50).[1]
-
-
Endpoint: The concentration of the inhibitor that reduces luciferase activity (and thus, replication) by 50% is the EC50 value.[1]
3. Resistance Analysis
To identify RASs, HCV replicon-containing cells are cultured in the presence of an NNI for an extended period.
-
Principle: This selective pressure allows for the outgrowth of viral populations with mutations that confer reduced susceptibility to the inhibitor.
-
Procedure:
-
Culture replicon cells with sub-optimal concentrations of the inhibitor.
-
Isolate RNA from resistant colonies that emerge.
-
Amplify the NS5B coding region using reverse transcription-polymerase chain reaction (RT-PCR).
-
Sequence the PCR product (using Sanger or next-generation sequencing) to identify amino acid substitutions compared to the wild-type sequence.[13]
-
-
Endpoint: Identification of specific mutations in the NS5B gene. These mutations can then be reverse-engineered into a wild-type replicon to confirm their role in conferring resistance.
Conclusion
The comparative analysis of this compound and other non-nucleoside NS5B inhibitors reveals a class of antivirals with high potency but significant challenges, including a narrow genotypic spectrum and a low barrier to resistance. The failure of this compound and Filibuvir in clinical development, largely due to insufficient efficacy against genotype 1a, contrasts with the success of Dasabuvir and Beclabuvir as components of highly effective combination therapies. This underscores the importance of not only in vitro potency but also a high barrier to resistance and broad genotype coverage for the clinical success of HCV NNIs. The detailed experimental data and methodologies provided herein offer a valuable resource for the ongoing development of next-generation antivirals against HCV and other viral pathogens.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short article: Faldaprevir, this compound and ribavirin in IL28B non-CC patients with HCV genotype-1a infection included in the SOUND-C3 phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. All-Oral Fixed-Dose Combination Therapy With Daclatasvir/Asunaprevir/Beclabuvir, ±Ribavirin, for Patients With Chronic HCV Genotype 1 Infection and Compensated Cirrhosis: UNITY-2 Phase 3 SVR12 Results [natap.org]
- 12. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
A Comparative Guide to Deleobuvir and Faldaprevir in HCV Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Among these, the combination of deleobuvir and faldaprevir represented an early effort in the development of interferon-free regimens for HCV genotype 1 infection. This guide provides a detailed comparison of these two agents, focusing on their individual mechanisms of action, clinical efficacy as part of a combination therapy, safety profiles, and resistance patterns, supported by data from key clinical trials.
At a Glance: this compound vs. Faldaprevir
| Feature | This compound | Faldaprevir |
| Drug Class | Non-nucleoside NS5B polymerase inhibitor[1][2] | NS3/4A protease inhibitor[1][2][3] |
| Mechanism of Action | Binds to the thumb-pocket I of the HCV NS5B RNA polymerase, inhibiting viral RNA replication.[2] | Inhibits the HCV NS3/4A protease, which is essential for cleaving the HCV polyprotein into mature viral proteins.[4][5] |
| Primary Target | HCV NS5B RNA-dependent RNA polymerase.[6] | HCV NS3/4A protease.[4][6] |
| Activity Spectrum | More active against HCV genotype 1b than 1a in vitro.[2][7] | Potent activity against both HCV genotype 1a and 1b.[2] |
Mechanism of Action
The combination of this compound and faldaprevir targets two critical enzymes in the HCV replication cycle. This dual-pronged attack aims to suppress viral replication more effectively and create a higher barrier to resistance than monotherapy.
This compound , a non-nucleoside inhibitor, allosterically binds to the NS5B polymerase, the viral RNA-dependent RNA polymerase.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize new viral RNA.
Faldaprevir , on the other hand, is a protease inhibitor that directly blocks the active site of the NS3/4A protease.[4][5] This enzyme is crucial for the post-translational processing of the HCV polyprotein, which needs to be cleaved to produce functional viral proteins necessary for replication and assembly.[4][6]
Clinical Efficacy in Combination Therapy
This compound and faldaprevir were primarily evaluated as a combination regimen, often with the addition of ribavirin. The pivotal SOUND-C2 trial investigated this interferon-free regimen in treatment-naive patients with HCV genotype 1.
Sustained Virologic Response (SVR12) Rates in the SOUND-C2 Trial
The SOUND-C2 study randomized patients to various treatment durations and this compound dosing schedules.[1][8]
| Treatment Arm (Faldaprevir 120 mg QD + this compound + Ribavirin) | Overall SVR12 Rate | SVR12 in Genotype 1a | SVR12 in Genotype 1b |
| 600 mg TID for 16 weeks (TID16W) | 59%[8] | 47%[1] | 85%[1] |
| 600 mg TID for 28 weeks (TID28W) | 59%[8] | - | - |
| 600 mg TID for 40 weeks (TID40W) | 52%[8] | - | - |
| 600 mg BID for 28 weeks (BID28W) | 69%[8] | - | - |
| 600 mg TID for 28 weeks (without Ribavirin) | 39%[8] | - | - |
QD: once daily, BID: twice daily, TID: three times daily
Notably, response rates were consistently higher in patients with genotype 1b infection compared to genotype 1a.[8] The addition of ribavirin was also shown to be crucial for achieving higher SVR rates.[8] In patients with advanced liver fibrosis or cirrhosis, the combination of faldaprevir, this compound, and ribavirin showed efficacy that was not significantly affected by the degree of fibrosis.[1][9]
Experimental Protocols
SOUND-C2 Study Design
The SOUND-C2 trial was a multicenter, open-label, randomized phase 2b study.[1]
-
Patient Population: Treatment-naive adults (18-75 years) with chronic HCV genotype 1 infection and compensated liver disease.[1]
-
Intervention: Patients were randomized to one of five arms receiving faldaprevir 120 mg once daily in combination with varying doses and durations of this compound, with or without weight-based ribavirin.[1]
-
Primary Efficacy Endpoint: Sustained virologic response (SVR12), defined as an HCV RNA level of <25 IU/mL at 12 weeks after the completion of therapy.[1]
-
Safety Assessments: Monitoring of adverse events, laboratory abnormalities, and vital signs throughout the study.[1]
-
Pharmacokinetic Assessments: Plasma concentrations of faldaprevir and this compound were measured at week 8.[1]
Safety and Tolerability
The combination of faldaprevir and this compound, with or without ribavirin, was associated with a manageable safety profile.
Common Adverse Events
The most frequently reported adverse events in clinical trials were generally mild to moderate in intensity.[9]
| Adverse Event | Frequency in Combination Therapy |
| Nausea | 46% - 61%[2] |
| Vomiting | 29% - 35%[2] |
| Diarrhea | ~35%[10] |
| Rash | Common[8] |
| Photosensitivity | Common[8] |
| Fatigue | ~35%[10] |
Elevations in bilirubin levels were the most common laboratory abnormality but were generally not associated with concurrent elevations in liver transaminases.[1]
Resistance Profiles
The development of resistance-associated variants (RAVs) is a key consideration for DAA therapies.
-
Faldaprevir Resistance: Key RAVs for faldaprevir emerge in the NS3 region, with R155 and D168 being prominent mutations.[11][12][13]
-
This compound Resistance: For this compound, key RAVs are found in the NS5B region, particularly at positions A421 and P495.[11][12][13]
Baseline polymorphisms, such as Q80K in the NS3 region, did not appear to compromise the virologic response to the combination therapy.[11][12] However, a baseline polymorphism at codon 499 in the NS5B region in genotype 1b was associated with a reduced response.[11][13] In patients who experienced virologic failure on treatment, RAVs in both the NS3 and NS5B regions were commonly observed.[12]
Conclusion
This compound and faldaprevir, as components of an early interferon-free regimen, demonstrated the potential to cure HCV genotype 1 infection, particularly genotype 1b. Their distinct mechanisms of action provided a synergistic antiviral effect. While this specific combination is no longer in clinical development due to the advent of more potent and pan-genotypic DAA regimens, the data generated from its clinical evaluation provided valuable insights for the development of subsequent HCV therapies.[7] The comparison of their individual characteristics highlights the importance of a multi-targeted approach in antiviral drug development.
References
- 1. Efficacy and Safety of Faldaprevir, this compound, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCVerso1 and 2: faldaprevir with this compound (BI 207127) and ribavirin for treatment-naïve patients with chronic hepatitis C virus genotype-1b infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and this compound with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment | PLOS One [journals.plos.org]
- 8. ClinPGx [clinpgx.org]
- 9. Efficacy and safety of faldaprevir, this compound, and ribavirin in treatment-naive patients with chronic hepatitis C virus infection and advanced liver fibrosis or cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short article: Faldaprevir, this compound and ribavirin in IL28B non-CC patients with HCV genotype-1a infection included in the SOUND-C3 phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of this compound and Faldaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of this compound and Faldaprevir | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Deleobuvir and Alternative Therapies for Treatment-Naive Hepatitis C Virus Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for the investigational NS5B polymerase inhibitor, Deleobuvir, with contemporaneous alternative treatments for treatment-naive patients with genotype 1 chronic hepatitis C virus (HCV) infection. The development of this compound was discontinued due to insufficient efficacy, particularly in patients with HCV genotype 1a. This analysis offers valuable insights into the therapeutic landscape and the evolution of direct-acting antiviral (DAA) regimens.
Executive Summary
This compound, in combination with the NS3/4A protease inhibitor faldaprevir and ribavirin, demonstrated moderate to high efficacy in treatment-naive patients with HCV genotype 1b infection. However, its efficacy was significantly lower in patients with genotype 1a, leading to the cessation of its clinical development. This guide presents a detailed analysis of the pivotal clinical trial data for the this compound regimen and compares it with the standard of care at the time and other emerging DAA therapies, including sofosbuvir and simeprevir.
Data Presentation: Efficacy and Safety of this compound and Comparator Regimens
The following tables summarize the sustained virologic response at 12 weeks post-treatment (SVR12) and key safety findings from pivotal clinical trials in treatment-naive HCV genotype 1 patients.
Table 1: Efficacy of this compound-Based Regimen in the SOUND-C2 Study [1][2]
| Treatment Arm (Duration) | HCV Genotype | SVR12 Rate |
| Faldaprevir + this compound + Ribavirin (16 weeks) | 1a | 47% |
| 1b | 85% | |
| Faldaprevir + this compound + Ribavirin (28 weeks) | 1a | 43% |
| 1b | 85% | |
| Faldaprevir + this compound + Ribavirin (40 weeks) | 1a | 47% |
| 1b | 78% | |
| Faldaprevir + this compound (without Ribavirin) (28 weeks) | 1a | 16% |
| 1b | 59% |
Table 2: Efficacy of Comparator Regimens in Treatment-Naive HCV Genotype 1 Patients
| Treatment Regimen (Trial Name) | SVR12 Rate | Reference |
| Peginterferon alfa-2a + Ribavirin (48 weeks) | 42% - 52% | [3][4] |
| Sofosbuvir + Peginterferon alfa + Ribavirin (12 weeks) (NEUTRINO) | 90% | [5][6] |
| Simeprevir + Peginterferon alfa-2a + Ribavirin (24 weeks) (QUEST-1) | 80% | [7][8] |
| Simeprevir + Peginterferon alfa-2a/2b + Ribavirin (24 weeks) (QUEST-2) | 81% | [8][9] |
| Sofosbuvir + Ribavirin (24 weeks) | 68% | [10] |
Table 3: Common Adverse Events (≥10% incidence in any arm of the respective trials)
| Adverse Event | This compound + Faldaprevir ± Ribavirin (SOUND-C2) | Peginterferon + Ribavirin | Sofosbuvir-based regimens | Simeprevir-based regimens |
| Fatigue | Yes | Yes | Yes | Yes |
| Headache | Yes | Yes | Yes | Yes |
| Nausea | Yes | Yes | Yes | Yes |
| Rash | Yes | Yes | No | Yes |
| Pruritus | Yes | No | No | Yes |
| Photosensitivity | Yes | No | No | Yes |
| Jaundice | Yes | No | No | No |
| Diarrhea | Yes | No | No | No |
| Anemia | Yes (with Ribavirin) | Yes | No | Yes |
| Neutropenia | No | Yes | Yes (with Interferon) | Yes |
| Insomnia | No | Yes | Yes | No |
| Dizziness | No | No | Yes | No |
Experimental Protocols
SOUND-C2 Study (NCT01132313)[1][2]
-
Objective: To evaluate the efficacy and safety of interferon-free regimens of faldaprevir and this compound with or without ribavirin in treatment-naive patients with HCV genotype 1.
-
Study Design: A Phase 2b, open-label, randomized, multicenter study.
-
Patient Population: Treatment-naive adults with chronic HCV genotype 1 infection, with or without compensated cirrhosis.
-
Inclusion Criteria: Chronic HCV genotype 1 infection, HCV RNA ≥10,000 IU/mL, no prior HCV treatment.
-
Exclusion Criteria: Decompensated liver disease, co-infection with HBV or HIV, other causes of liver disease.
-
Treatment Arms:
-
Faldaprevir 120 mg once daily + this compound 600 mg three times daily + weight-based Ribavirin for 16, 28, or 40 weeks.
-
Faldaprevir 120 mg once daily + this compound 600 mg twice daily + weight-based Ribavirin for 28 weeks.
-
Faldaprevir 120 mg once daily + this compound 600 mg three times daily without Ribavirin for 28 weeks.
-
-
Primary Endpoint: Sustained Virologic Response 12 weeks after completion of treatment (SVR12).
Comparator Trials:
-
Peginterferon alfa-2a + Ribavirin: Generally, treatment-naive genotype 1 patients received peginterferon alfa-2a (180 µ g/week ) and weight-based ribavirin (1000-1200 mg/day) for 48 weeks.[3][4] The primary endpoint was SVR24 (undetectable HCV RNA 24 weeks after treatment completion).
-
NEUTRINO Study (Sofosbuvir): Treatment-naive patients with HCV genotype 1, 4, 5, or 6 received sofosbuvir (400 mg/day), peginterferon alfa (180 µ g/week ), and weight-based ribavirin (1000-1200 mg/day) for 12 weeks.[5][6] The primary endpoint was SVR12.
-
QUEST-1 & QUEST-2 Studies (Simeprevir): Treatment-naive patients with HCV genotype 1 received simeprevir (150 mg/day) or placebo in combination with peginterferon alfa-2a/2b and ribavirin for 12 weeks, followed by an additional 12 or 36 weeks of peginterferon and ribavirin alone based on response-guided therapy criteria.[7][8][9] The primary endpoint was SVR12.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Caption: HCV lifecycle and targets of direct-acting antivirals.
Experimental Workflow of a Phase 3 DAA Clinical Trial
Caption: Generalized workflow of a Phase 3 clinical trial for HCV DAAs.
Logical Relationship of Drug Mechanisms
Caption: Mechanisms of action for the compared HCV direct-acting antivirals.
References
- 1. Efficacy and Safety of Faldaprevir, this compound, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV direct-acting antiviral agents: the best interferon-free combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peginterferon and ribavirin treatment for hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. gilead.com [gilead.com]
- 6. natap.org [natap.org]
- 7. Simeprevir with pegylated interferon alfa 2a plus ribavirin in treatment-naive patients with chronic hepatitis C virus genotype 1 infection (QUEST-1): a phase 3, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Simeprevir with pegylated interferon alfa 2a or 2b plus ribavirin in treatment-naive patients with chronic hepatitis C virus genotype 1 infection (QUEST-2): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of sofosbuvir plus ribavirin in treatment-naive patients with genotype-1 and -3 HCV infection: results from a Russian Phase IIIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
Deleobuvir: A Comparative Meta-Analysis of Clinical Trials in Hepatitis C Treatment
For Researchers, Scientists, and Drug Development Professionals
Deleobuvir (formerly BI 207127) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It was developed by Boehringer Ingelheim as a potential component of interferon-free treatment regimens for chronic HCV infection. However, its development was discontinued in December 2013 due to insufficient efficacy, particularly in patients with HCV genotype 1a.[1] This guide provides a meta-analysis of the key clinical trial data for this compound, comparing its performance with other direct-acting antiviral agents of its era.
Mechanism of Action
This compound is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase, a key enzyme in viral replication.[2][3] This binding induces a conformational change in the enzyme, rendering it inactive and thus inhibiting viral RNA synthesis.[3][4] This mechanism of action is distinct from nucleoside/nucleotide inhibitors like sofosbuvir, which act as chain terminators after being incorporated into the growing RNA strand.[2][3]
Key Clinical Trials and Efficacy Data
The primary evaluation of this compound was conducted in the SOUND-C series of clinical trials, where it was most commonly administered in combination with the HCV NS3/4A protease inhibitor faldaprevir and ribavirin.
SOUND-C2 Study
The SOUND-C2 trial was a phase 2b study that investigated various treatment durations and dosing regimens of faldaprevir and this compound, with and without ribavirin, in treatment-naive patients with HCV genotype 1.[5][6]
Table 1: Sustained Virologic Response (SVR12) Rates in the SOUND-C2 Study [5][6]
| Treatment Arm | Duration | Genotype 1a SVR12 | Genotype 1b SVR12 | Overall SVR12 |
| Faldaprevir + this compound TID + Ribavirin | 16 weeks | 47% | 63% | 57% |
| Faldaprevir + this compound TID + Ribavirin | 28 weeks | 53% | 76% | 67% |
| Faldaprevir + this compound TID + Ribavirin | 40 weeks | 48% | 67% | 60% |
| Faldaprevir + this compound BID + Ribavirin | 28 weeks | 70% | 85% | 79% |
| Faldaprevir + this compound TID (Ribavirin-free) | 28 weeks | 40% | 36% | 39% |
TID: three times daily; BID: twice daily
The results of the SOUND-C2 study highlighted the significantly lower efficacy of the this compound-based regimen in patients with HCV genotype 1a compared to genotype 1b.[5] The addition of ribavirin was also shown to be crucial for achieving higher SVR rates.[5]
SOUND-C3 Study
The SOUND-C3 study further evaluated a 16-week regimen of faldaprevir, this compound, and ribavirin in treatment-naive patients with HCV genotype 1a (limited to those with the favorable IL28B CC genotype) and genotype 1b.[7][8]
Table 2: Sustained Virologic Response (SVR12) Rates in the SOUND-C3 Study [7][8]
| Patient Group | Treatment Regimen | Duration | SVR12 Rate |
| Genotype 1a (IL28B CC) | Faldaprevir + this compound + Ribavirin | 16 weeks | 17% |
| Genotype 1b | Faldaprevir + this compound + Ribavirin | 16 weeks | 95% |
| Patients with Cirrhosis (all GT1b) | Faldaprevir + this compound + Ribavirin | 16 weeks | 100% (4/4) |
The SOUND-C3 trial confirmed the poor virologic response in genotype 1a patients, even in a population expected to be more responsive to treatment.[7][8] Conversely, the regimen demonstrated high efficacy in patients with genotype 1b, including those with cirrhosis.[7][8]
Safety and Tolerability
Across the clinical trials, the combination of this compound, faldaprevir, and ribavirin was generally well-tolerated. The most frequently reported adverse events of at least moderate intensity were anemia, nausea, vomiting, and fatigue.[7] In the SOUND-C2 study, discontinuations due to adverse events ranged from 6-12% across the different treatment arms.[9]
Comparison with Other HCV Inhibitors
Direct comparative trials between this compound-based regimens and other direct-acting antiviral agents are unavailable due to the early termination of this compound's development. However, a comparison of SVR rates from contemporaneous clinical trials provides context for its performance.
Table 3: Comparison of SVR12 Rates of this compound-based Regimens with Other HCV Treatments in Genotype 1
| Treatment Regimen | Key Clinical Trial | Patient Population | SVR12 Rate |
| This compound + Faldaprevir + Ribavirin (GT1b) | SOUND-C3 | Treatment-Naive | 95%[7][8] |
| Sofosbuvir + Peginterferon + Ribavirin | NEUTRINO | Treatment-Naive | 90%[10] |
| Simeprevir + Peginterferon + Ribavirin | QUEST-1 | Treatment-Naive | 80%[11] |
| Daclatasvir + Sofosbuvir | ALLY-2 | Treatment-Naive & Experienced | 96% |
| Sofosbuvir + Simeprevir | COSMOS | Treatment-Naive & Null Responders | 92%[12] |
It is important to note that patient populations and trial designs varied across these studies. However, the data suggests that while the this compound-based regimen was highly effective for genotype 1b, other emerging interferon-free regimens at the time, such as those including sofosbuvir, demonstrated high efficacy across both major genotype 1 subtypes and in more diverse patient populations.
Experimental Protocols
SOUND-C2 Study Protocol
-
Study Design: A multicenter, open-label, randomized phase 2b study.
-
Participants: 362 treatment-naive patients with chronic HCV genotype 1 infection, including those with compensated cirrhosis.[5][6]
-
Treatment Arms:
-
Faldaprevir 120 mg once daily + this compound 600 mg three times daily + weight-based Ribavirin for 16, 28, or 40 weeks.
-
Faldaprevir 120 mg once daily + this compound 600 mg twice daily + weight-based Ribavirin for 28 weeks.
-
Faldaprevir 120 mg once daily + this compound 600 mg three times daily (ribavirin-free) for 28 weeks.[5][6]
-
-
Primary Endpoint: Sustained virologic response 12 weeks after the end of treatment (SVR12).[5]
SOUND-C3 Study Protocol
-
Study Design: A multicenter, open-label Phase 2b study.[7]
-
Participants: Treatment-naive patients with chronic HCV genotype 1a (IL28B CC genotype only) and genotype 1b, including those with compensated liver disease.[7][8]
-
Treatment Regimen: Faldaprevir 120 mg once daily, this compound 600 mg twice daily, and weight-based ribavirin for 16 weeks.[7]
-
Primary Endpoint: Sustained virologic response 12 weeks after completion of therapy (SVR12).[7]
Visualizations
Caption: Simplified Hepatitis C Virus (HCV) lifecycle within a hepatocyte.
Caption: Mechanism of action of this compound on HCV NS5B polymerase.
References
- 1. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 5. Efficacy and Safety of Faldaprevir, this compound, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of faldaprevir, this compound, and ribavirin in treatment-naive patients with chronic hepatitis C virus infection and advanced liver fibrosis or cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interferon-free treatment of chronic hepatitis C with faldaprevir, this compound and ribavirin: SOUND-C3, a Phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Positive Interim Results from Interferon-Free Phase 2b SOUND-C2 Study with Boehringer Ingelheim's Two Investigational HCV Direct Acting Antivirals Presented at AASLD - press release [natap.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sofosbuvir and Simeprevir Combination Therapy for HCV Genotype 1 Infection: Results of a Single-Center VA Experience - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of Deleobuvir: A Comparative Analysis Against Modern Hepatitis C Therapies
For researchers, scientists, and drug development professionals, the story of Deleobuvir offers a compelling case study in the rapid evolution of antiviral therapeutics. Once a promising candidate in the fight against Hepatitis C Virus (HCV), its development was ultimately halted due to insufficient efficacy, paving the way for the highly effective direct-acting antivirals (DAAs) that now dominate the treatment landscape. This guide provides a detailed comparison of this compound's long-term safety and efficacy data with current standard-of-care regimens, supported by experimental data and methodologies from key clinical trials.
This compound, an investigational non-nucleoside inhibitor of the HCV NS5B polymerase, was discontinued by Boehringer Ingelheim in 2013 following disappointing results in Phase III trials. This guide delves into the available historical data for this compound and contrasts it with the superior performance of modern DAA therapies.
Mechanism of Action: Targeting the Viral Replication Engine
This compound functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By binding to an allosteric site on the enzyme, this compound induces a conformational change that ultimately halts the synthesis of new viral RNA.
Caption: this compound's mechanism of action as an NS5B polymerase inhibitor.
In contrast, modern DAA regimens often employ a multi-pronged attack on the virus, targeting different non-structural proteins essential for replication. For instance, combinations like Glecaprevir/Pibrentasvir target both the NS3/4A protease and the NS5A protein, while Sofosbuvir/Velpatasvir combines an NS5B nucleoside inhibitor with an NS5A inhibitor. This multi-target approach contributes to their high potency and pan-genotypic coverage.
Comparative Efficacy: A Tale of Two Treatment Eras
The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a curative endpoint. The clinical trial data for this compound, primarily from the SOUND and HCVerso studies, revealed significant limitations, particularly in patients with HCV genotype 1a.
This compound Efficacy Data
The combination of this compound with the protease inhibitor Faldaprevir and Ribavirin showed moderate efficacy in genotype 1b patients but performed poorly in those with genotype 1a.
Table 1: SVR12 Rates for this compound-Based Regimens
| Trial | Patient Population | Treatment Regimen | SVR12 Rate |
| SOUND-C2 | Genotype 1b, Treatment-Naïve | Faldaprevir + this compound + Ribavirin | 85% |
| SOUND-C2 | Genotype 1a, Treatment-Naïve | Faldaprevir + this compound + Ribavirin | <50% |
| SOUND-C3 | Genotype 1b, Treatment-Naïve | Faldaprevir + this compound + Ribavirin | 95% |
| SOUND-C3 | Genotype 1a, IL28B non-CC | Faldaprevir + this compound + Ribavirin | 8-19% |
| HCVerso1 & 2 | Genotype 1b, Treatment-Naïve (non-cirrhotic) | Faldaprevir + this compound + Ribavirin (24 weeks) | 81-82.5%[1][2] |
| HCVerso1 & 2 | Genotype 1b, Treatment-Naïve (cirrhotic) | Faldaprevir + this compound + Ribavirin (24 weeks) | 72.5-73.6%[1][2] |
| HCVerso3 | Genotype 1b, Cirrhotic (Child-Pugh A) | Faldaprevir + this compound + Ribavirin (24 weeks) | 61%[3] |
| HCVerso3 | Genotype 1b, Cirrhotic (Child-Pugh B) | Faldaprevir + this compound + Ribavirin (24 weeks) | 53%[3] |
Modern DAA Efficacy Data
Current DAA regimens have set a new standard, with SVR12 rates consistently exceeding 95% across all major HCV genotypes and in diverse patient populations, including those with cirrhosis.
Table 2: SVR12 Rates for Current Standard-of-Care DAA Regimens (Genotype 1)
| DAA Regimen | Patient Population | SVR12 Rate |
| Glecaprevir/Pibrentasvir | Treatment-Naïve, Non-Cirrhotic | >99%[4] |
| Sofosbuvir/Velpatasvir | Treatment-Naïve, with Compensated Cirrhosis | 98%[5] |
| Ledipasvir/Sofosbuvir | Treatment-Naïve, with Compensated Cirrhosis | 97-99%[5] |
| Elbasvir/Grazoprevir | Treatment-Naïve, Genotype 1b | 99%[4] |
Comparative Safety and Tolerability
The safety profile of this compound-based regimens was a significant concern, with a notable incidence of adverse events leading to treatment discontinuation.
This compound Safety Data
Gastrointestinal side effects were common in patients receiving this compound combinations.
Table 3: Common Adverse Events with this compound-Based Regimens
| Adverse Event | Frequency in SOUND-C3 (GT-1a, IL28B non-CC)[6] | Frequency in HCVerso1 & 2[1][2] |
| Nausea | 67% | 46-61% |
| Fatigue | 35% | Not Reported |
| Diarrhea | 35% | Not Reported |
| Vomiting | Not Reported | 29-35% |
In the HCVerso1 and 2 trials, 6-8% of patients discontinued all medications due to adverse events[2]. The discontinuation rates were even higher in some arms of the SOUND-C3 trial, reaching 23% in one group of genotype 1a patients[6].
Modern DAA Safety Data
Modern DAAs are generally well-tolerated, with most adverse events being mild and self-limiting. The most common side effects are headache and fatigue[7]. Serious adverse events are infrequent, and treatment discontinuation due to side effects is rare[8][9].
Experimental Protocols: A Glimpse into Clinical Trial Design
The design of clinical trials for HCV has evolved alongside the treatments themselves. The this compound trials were complex, often with multiple arms exploring different dosages and durations.
This compound Clinical Trial Workflow (HCVerso Example)
The HCVerso trials were Phase III, randomized studies that evaluated the efficacy and safety of faldaprevir and this compound with ribavirin in treatment-naïve patients with genotype 1b infection.
Caption: A simplified workflow of the HCVerso clinical trials.
Experimental Protocol Details (HCVerso1 & 2):
-
Study Design: Two Phase III, randomized, double-blind (for non-cirrhotic patients), parallel-group studies[1][2].
-
Participants: Treatment-naïve adults with chronic HCV genotype 1b infection. Patients with and without compensated cirrhosis were included[1][2].
-
Intervention:
-
Arm 1 (Non-cirrhotic): Faldaprevir 120 mg once daily, this compound 600 mg twice daily, and weight-based ribavirin for 16 weeks[1][2].
-
Arm 2 (Non-cirrhotic): Faldaprevir 120 mg once daily, this compound 600 mg twice daily, and weight-based ribavirin for 24 weeks[1][2].
-
Arm 3 (Cirrhotic): Open-label Faldaprevir 120 mg once daily, this compound 600 mg twice daily, and weight-based ribavirin for 24 weeks[1][2].
-
-
Primary Endpoint: SVR12, defined as HCV RNA below the lower limit of quantification 12 weeks after the end of treatment[1][2].
-
Safety Assessments: Monitoring of adverse events, laboratory abnormalities, and vital signs throughout the treatment and follow-up periods[1][2].
In contrast, clinical trials for modern DAAs are often more streamlined, with shorter treatment durations and fewer treatment arms, reflecting their high and predictable efficacy.
Conclusion: A Paradigm Shift in HCV Treatment
The journey of this compound underscores the remarkable pace of innovation in antiviral drug development. While it did not achieve the desired clinical endpoints, the research and clinical trials conducted provided valuable insights that contributed to the broader understanding of HCV treatment. The subsequent success of modern DAA regimens has transformed the prognosis for individuals with Hepatitis C, offering a highly effective and well-tolerated cure. For researchers and scientists, the comparison between this compound and today's standard of care serves as a powerful illustration of the progress made and a benchmark for future antiviral therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Glecaprevirpibrentasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. MAVYRET (glecaprevir/pibrentasvir) | Method Of Action [mavyret.com]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. Protocol Templates for Clinical Trials | Grants & Funding [grants.nih.gov]
- 6. Direct‐acting antivirals for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trial Protocol Development | Clinical Research Resource HUB [hub.ucsf.edu]
- 8. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
The Discontinued Pursuit of Deleobuvir: A Comparative Analysis of HCV Retreatment Strategies
Once a candidate in the fight against Hepatitis C Virus (HCV), the non-nucleoside NS5B polymerase inhibitor Deleobuvir (formerly BI 207127) ultimately fell short of efficacy endpoints, leading to the discontinuation of its development in 2013. For researchers, scientists, and drug development professionals, the story of this compound offers valuable insights when contrasted with the highly successful direct-acting antiviral (DAA) regimens that now form the standard of care for HCV patients who have failed previous treatments.
This guide provides a comparative analysis of this compound's limited performance data and the superior efficacy of current salvage therapies, supported by experimental data from key clinical trials.
This compound: A Profile of Insufficient Efficacy
This compound was investigated in combination with other DAAs, primarily the protease inhibitor faldaprevir and ribavirin. However, clinical trials, such as the SOUND-C2 and SOUND-C3 studies, predominantly focused on treatment-naïve patients. Data on its efficacy in the more challenging population of treatment-experienced patients remains scarce. The primary reason for the cessation of its development was its suboptimal performance, particularly against HCV genotype 1a.
Current Gold Standards in HCV Retreatment
In stark contrast to the limited success of early DAA candidates like this compound, modern pangenotypic DAA regimens have revolutionized HCV treatment, offering high cure rates for patients who have previously failed therapy. The cornerstones of current salvage therapy are combinations including sofosbuvir/velpatasvir/voxilaprevir and glecaprevir/pibrentasvir.
Comparative Efficacy in Treatment-Experienced Patients
The following tables summarize the Sustained Virologic Response (SVR) rates of current standard-of-care regimens in patients who have failed previous DAA therapies. SVR, the absence of detectable HCV RNA 12 weeks after the end of treatment (SVR12), is considered a cure.
| Regimen | Clinical Trial | Patient Population | SVR12 Rate |
| Sofosbuvir/Velpatasvir/Voxilaprevir | POLARIS-1 | DAA-experienced (NS5A inhibitor failure) | 96% |
| Sofosbuvir/Velpatasvir/Voxilaprevir | Real-world cohort | DAA-experienced | 95.4%[1] |
| Glecaprevir/Pibrentasvir | MAGELLAN-1 Part 2 | DAA-experienced (protease or NS5A inhibitor failure) | 89-91%[2] |
| Glecaprevir/Pibrentasvir + Sofosbuvir + Ribavirin | MAGELLAN-3 | Glecaprevir/Pibrentasvir failures | 96%[3] |
| Sofosbuvir/Velpatasvir + Ribavirin | - | DAA-experienced (real-world) | >90% |
| Sofosbuvir + Glecaprevir/Pibrentasvir + Ribavirin | - | Multiple DAA failures | High cure rate (95% in one study)[4] |
Experimental Protocols for Key Clinical Trials
Understanding the methodologies behind these successful outcomes is crucial for ongoing research and development.
POLARIS-1 (Sofosbuvir/Velpatasvir/Voxilaprevir)
-
Study Design: A Phase 3, multicenter, randomized, open-label study.
-
Patient Population: Adults with chronic HCV genotype 1-6 infection who had previously failed a DAA regimen containing an NS5A inhibitor.
-
Treatment Regimen: A fixed-dose combination of sofosbuvir (400 mg), velpatasvir (100 mg), and voxilaprevir (100 mg) administered orally once daily for 12 weeks.
-
Primary Endpoint: SVR12.
MAGELLAN-1 (Glecaprevir/Pibrentasvir)
-
Study Design: A Phase 2, randomized, open-label, multicenter study.
-
Patient Population: Adults with chronic HCV genotype 1 infection who had previously failed a DAA regimen containing either an NS3/4A protease inhibitor or an NS5A inhibitor.
-
Treatment Regimen: A fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) administered orally once daily for 12 or 16 weeks.
-
Primary Endpoint: SVR12.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the logical flow of treatment decisions, the following diagrams are provided.
Caption: Mechanism of Action of Different DAAs on the HCV Replication Cycle.
Caption: Simplified Decision Workflow for HCV Retreatment After DAA Failure.
Conclusion
The journey of this compound underscores the rapid evolution of HCV therapeutics. While it did not fulfill its initial promise, its story serves as a benchmark against which the remarkable success of current DAA regimens can be measured. For patients who have failed previous HCV treatments, highly effective and well-tolerated options are now available, offering a near-certainty of cure. The focus for researchers and drug developers has now shifted to optimizing these regimens for all patient populations and addressing the remaining challenges of global HCV elimination.
References
- 1. Real-world effectiveness of voxilaprevir/velpatasvir/sofosbuvir in patients following DAA failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus treatment failure: Clinical utility for testing resistance-associated substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcvguidelines.org [hcvguidelines.org]
- 4. Re-treatment of Hepatitis C Infection After Multiple Failures of Direct-Acting Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
